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  • Product: Batebulast
  • CAS: 81907-78-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: NCO-650 and Guanidinomethyl Cyclohexane Derivatives

This technical guide provides an in-depth analysis of NCO-650 (Batebulast), a specialized guanidinomethyl cyclohexane derivative developed as a potent anti-allergic and membrane-stabilizing agent. Executive Summary NCO-6...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of NCO-650 (Batebulast), a specialized guanidinomethyl cyclohexane derivative developed as a potent anti-allergic and membrane-stabilizing agent.

Executive Summary

NCO-650 (Generic name: Batebulast ) is a synthetic guanidinomethyl cyclohexane derivative characterized by its ability to stabilize mast cell membranes and inhibit the release of chemical mediators such as histamine. Unlike many guanidine derivatives that primarily target the Sodium-Hydrogen Exchanger (NHE-1) for cardioprotection, NCO-650 was developed primarily for its anti-allergic and anti-asthmatic properties.

The compound represents a critical application of the trans-4-guanidinomethylcyclohexane scaffold—a privileged structure in medicinal chemistry known for mimicking the arginine side chain while providing conformational restriction via the cyclohexane ring. This guide details its chemical architecture, unique mechanism of action involving phospholipid methylation, and synthesis protocols.

Chemical Architecture & Properties[1][2]

Structural Identity
  • Code Name: NCO-650[1][2][3][4][5][6][7][8][9]

  • INN: Batebulast[9]

  • IUPAC Name: trans-4-guanidinomethylcyclohexanecarboxylic acid p-tert-butylphenyl ester hydrochloride[4][10][6][7][8]

  • CAS Registry Number: 81907-78-0[1]

  • Molecular Formula: C₁₉H₂₉N₃O₂[1] · HCl

Structure-Activity Relationship (SAR)

The efficacy of NCO-650 stems from three distinct pharmacophores:

PharmacophoreStructural ComponentFunction
Cationic Head Guanidinomethyl groupMimics the arginine residue; provides high basicity (pKa ~12.5) to interact with anionic phospholipid headgroups or protein residues.
Rigid Spacer trans-1,4-CyclohexaneProvides a rigid, extended conformation that separates the cationic head from the lipophilic tail, preventing intramolecular folding.
Lipophilic Tail p-tert-butylphenyl esterEnhances membrane intercalation. The bulky tert-butyl group increases lipophilicity, facilitating entry into the lipid bilayer to modulate membrane fluidity.
Physicochemical Profile[3][10]
  • Appearance: Crystalline solid.

  • Solubility: Soluble in methanol, ethanol; sparingly soluble in water.

  • Stability: The ester linkage is susceptible to hydrolysis under strongly alkaline conditions; the guanidine group is stable as the hydrochloride salt.

Mechanism of Action: Membrane Stabilization

NCO-650 operates via a distinct mechanism compared to standard antihistamines (H1 antagonists). It functions as a Mast Cell Stabilizer by interfering with the signal transduction pathways that lead to degranulation.

Inhibition of Phospholipid Methylation

Upon antigen stimulation (e.g., IgE cross-linking), mast cells undergo rapid phospholipid methylation, which increases membrane fluidity and opens Ca²⁺ channels. NCO-650 inhibits this methylation process.[7][9]

  • Target: Phospholipid methyltransferases (PMT).

  • Effect: Prevents the conversion of phosphatidylethanolamine to phosphatidylcholine.

  • Outcome: Membrane fluidity is maintained at a rigid state, Ca²⁺ influx is blocked, and histamine release is abrogated.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of NCO-650 within the mast cell degranulation pathway.

MastCellPathway Antigen Antigen/IgE Complex Receptor FcεRI Receptor Activation Antigen->Receptor PMT Phospholipid Methylation Receptor->PMT Fluidity Increased Membrane Fluidity PMT->Fluidity CaChannel Ca2+ Channel Opening Fluidity->CaChannel CaInflux Ca2+ Influx CaChannel->CaInflux Degranulation Degranulation (Histamine Release) CaInflux->Degranulation NCO650 NCO-650 (Batebulast) NCO650->PMT Inhibits

Figure 1: Mechanism of action showing NCO-650 inhibiting phospholipid methylation, thereby preventing Ca²⁺ influx and degranulation.

Experimental Protocols

Chemical Synthesis of NCO-650

The synthesis involves the esterification of a guanidinomethyl cyclohexane acid with a substituted phenol.

Reagents:

  • trans-4-guanidinomethylcyclohexanecarboxylic acid (Starting Material A)

  • p-tert-butylphenol (Starting Material B)

  • Dicyclohexylcarbodiimide (DCC) (Coupling Agent)

  • Pyridine / Dimethylformamide (DMF) (Solvent)

Protocol:

  • Preparation: Suspend 9.4 g of trans-4-guanidinomethylcyclohexanecarboxylic acid and 7.2 g of p-tert-butylphenol in a mixture of 61 mL dry pyridine and dry DMF.

  • Coupling: Add 10.0 g of Dicyclohexylcarbodiimide (DCC).

  • Reaction: Stir the suspension at room temperature (20–25°C) for 24 hours.

  • Work-up: Remove the solvent under reduced pressure.[1]

  • Purification: Wash the residue with water and recrystallize (typically from ethanol/ether) to obtain the hydrochloride salt.

In Vitro Histamine Release Assay

This assay validates the potency of NCO-650 in inhibiting histamine release from rat peritoneal mast cells.

Workflow:

  • Cell Isolation: Harvest peritoneal mast cells from male Wistar rats.

  • Incubation: Pre-incubate cells (10⁵ cells/mL) with varying concentrations of NCO-650 (0.1 – 100 µM) for 10 minutes at 37°C.

  • Challenge: Add Antigen (DNP-Ascaris) or Compound 48/80 (0.5 µg/mL) to induce degranulation.

  • Termination: Stop reaction after 10 minutes by cooling to 4°C.

  • Quantification: Measure histamine in the supernatant using fluorometric analysis (OPT method).

Data Summary (Reference Values):

StimulusIC50 (µM)Efficacy Interpretation
Antigen (IgE-mediated) 1.5 µMHigh potency against allergic response.
Anti-IgE 4.7 µMEffective against direct receptor cross-linking.
Concanavalin A 1.1 µMPotent inhibition of lectin-induced release.[7]
Compound 48/80 ~10 µMModerate efficacy against non-immunologic stimuli.

Pharmacological Profile & Safety[5]

Pharmacokinetics
  • Absorption: Rapidly absorbed after oral administration.

  • Metabolism: The ester bond is the primary site of metabolism, yielding trans-4-guanidinomethylcyclohexanecarboxylic acid and p-tert-butylphenol.

  • Hepatic Effects: High doses (100–1000 mg/kg) in rats have shown induction of hepatic drug-metabolizing enzymes (Cytochrome P-450) and proliferation of smooth endoplasmic reticulum (SER).[4]

Therapeutic Indications
  • Bronchial Asthma: Inhibits bronchoconstriction induced by allergens.[9]

  • Allergic Rhinitis: Reduces mediator release in nasal mucosa.

  • Differentiation: Unlike anticholinergics, NCO-650 does not inhibit acetylcholine-induced bronchoconstriction, confirming its specificity for the mast cell degranulation pathway.

References

  • Inhibition of phospholipid methylation by an anti-allergic agent, NCO-650. Source:[7][9] National Institutes of Health (PubMed) URL:[Link]

  • Pharmacological studies on the respiratory tract: Effect of NCO-650. Source: Japanese Journal of Pharmacology URL:[11][Link]

  • Effects of antiallergic drugs on bronchial and cutaneous anaphylaxis in Lewis rats. Source: PubMed URL:[9][Link]

  • Batebulast (NCO-650) Chemical Information. Source: NCATS Inxight Drugs URL:[Link]

Sources

Exploratory

Beyond Receptor Blockade: The Divergent Pharmacodynamics of Batebulast vs. Classic H1 Antagonists

Executive Summary In the landscape of anti-allergic therapeutics, a critical distinction exists between agents that prevent the initiation of the inflammatory cascade and those that mask its downstream effects. This tech...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anti-allergic therapeutics, a critical distinction exists between agents that prevent the initiation of the inflammatory cascade and those that mask its downstream effects. This technical guide delineates the mechanistic bifurcation between Batebulast (NCO-650) , a non-sedating mediator release inhibitor, and Classic Antihistamines , which function primarily as H1 receptor inverse agonists.

While classic antihistamines remain the standard of care for symptomatic relief, they fail to address the release of non-histaminergic mediators (leukotrienes, cytokines). Batebulast represents a distinct pharmacological class that targets the intracellular signaling machinery of the mast cell itself, offering a broader, albeit distinct, therapeutic profile.

Part 1: The Mechanistic Schism

The fundamental difference lies in the site of action relative to the degranulation event.

Classic Antihistamines: Downstream GPCR Inverse Agonism

Classic antihistamines (e.g., Diphenhydramine, Cetirizine) do not prevent the release of histamine. Instead, they compete with released histamine for the H1 receptor on effector cells (endothelium, neurons).

  • Mechanism: They stabilize the G-protein-coupled H1 receptor in its inactive (R) conformation.

  • Limitation: They have zero effect on leukotrienes (LTC4), prostaglandins (PGD2), or inflammatory cytokines (TNF-α) released alongside histamine during degranulation.

Batebulast (NCO-650): Upstream Mediator Release Inhibition

Batebulast acts on the source: the mast cell itself. It uncouples the antigen-IgE crosslinking signal from the exocytotic machinery.

  • Mechanism: Batebulast inhibits phospholipid methylation and modulates cAMP levels within the mast cell.[1] This prevents the cytoskeletal rearrangement and calcium influx required for granule fusion.

  • Advantage: By stopping degranulation, it inhibits the release of all granule-stored mediators, not just histamine.

Visualization: The Signaling Divergence

Batebulast_vs_Antihistamine cluster_mast Mast Cell (Intracellular) cluster_tissue Effector Tissue (Endothelium/Nerve) Antigen Antigen/IgE Crosslinking Signal Signal Transduction (Phospholipid Methylation) Antigen->Signal Degranulation Exocytosis (Granule Fusion) Signal->Degranulation Promotes Histamine Released Histamine Degranulation->Histamine Leukotrienes Released Leukotrienes Degranulation->Leukotrienes Batebulast BATEBULAST (Blockade) Batebulast->Signal Inhibits H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Response Itch / Edema Vasodilation Leukotrienes->Response Unchecked by Antihistamines H1_Receptor->Response Antihistamine CLASSIC ANTIHISTAMINE Antihistamine->H1_Receptor Inverse Agonist

Figure 1: Mechanistic intervention points. Note that Batebulast (left) prevents the release of multiple mediators, whereas Classic Antihistamines (right) only block the H1 receptor, leaving leukotrienes active.

Part 2: Pharmacodynamic Comparison Data

The following data synthesizes findings from preclinical models comparing Batebulast (NCO-650) against reference antihistamines.

FeatureBatebulast (NCO-650)Classic Antihistamines (e.g., Diphenhydramine)Second-Gen Antihistamines (e.g., Cetirizine)
Primary Target Mast Cell Membrane/PhospholipidsH1 Receptor (Central & Peripheral)H1 Receptor (Peripheral)
MoA Type Signal Transduction BlockerCompetitive Antagonist / Inverse AgonistInverse Agonist
Effect on Histamine Prevents ReleaseBlocks BindingBlocks Binding
Effect on Leukotrienes Inhibits Release No EffectNo Effect
Effect on cAMP Inhibits antigen-induced cAMP spikesMinimal/NoneMinimal/None
Anticholinergic Activity Negligible High (leads to dry mouth/sedation)Low/Negligible
Onset of Action Slower (Prophylactic efficacy)Rapid (Symptomatic relief)Rapid
Blood-Brain Barrier Poor penetration (Non-sedating)High penetration (Sedating)Low penetration

Key Insight: Batebulast demonstrates a significant inhibition of phospholipid methylation , a crucial early step in the transduction of the IgE receptor signal. This suggests its utility is higher in chronic inflammatory states (like asthma or fibrotic remodeling) rather than acute anaphylaxis where histamine is already circulating.

Part 3: Experimental Protocols for Differentiation

To validate the difference between these compounds in a drug discovery pipeline, one cannot rely on a single assay. A Dual-Stage Screening Protocol is required.

Stage 1: The "Release vs. Receptor" Screen
A. Mast Cell Degranulation Assay (Batebulast Sensitivity)

Objective: Measure the compound's ability to prevent mediator release from activated cells.

  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia) or LAD2 (Human Mast Cells).

  • Protocol:

    • Sensitization: Incubate cells with anti-DNP IgE (100 ng/mL) for 16 hours.

    • Drug Treatment: Wash cells and incubate with Batebulast (0.1 - 100 µM) for 30 mins.

    • Activation: Challenge with DNP-BSA antigen (100 ng/mL) for 30 mins at 37°C.

    • Readout: Collect supernatant. Measure β-hexosaminidase (enzymatic colorimetric assay) or Histamine (ELISA).

    • Validation: Batebulast should show dose-dependent reduction in β-hexosaminidase release. Classic antihistamines will show no effect here (histamine is released, but the receptor isn't present to block).

B. H1 Receptor Binding Assay (Antihistamine Sensitivity)

Objective: Measure the compound's affinity for the H1 receptor.

  • Cell Line: CHO-K1 cells stably expressing human H1 receptor.

  • Protocol:

    • Membrane Prep: Harvest membranes from CHO-H1 cells.

    • Competition Binding: Incubate membranes with radiolabeled ligand (e.g., [3H]-Mepyramine) + Test Compound.

    • Incubation: 60 mins at 25°C.

    • Filtration: Harvest on GF/B filters.

    • Validation: Classic antihistamines will displace [3H]-Mepyramine (low Ki). Batebulast will show no displacement (high Ki > 10 µM).

Experimental Workflow Visualization

Screening_Workflow cluster_assay1 Assay 1: RBL-2H3 Degranulation cluster_assay2 Assay 2: H1 Radioligand Binding Start Unknown Compound X Step1 Incubate with IgE + Compound Start->Step1 Step3 CHO-H1 Membranes + [3H]-Mepyramine Start->Step3 Step2 Trigger with Antigen Step1->Step2 Result1 Measure β-hexosaminidase in Supernatant Step2->Result1 Decision Data Integration Result1->Decision Result2 Measure Displacement (Ki) Step3->Result2 Result2->Decision Outcome1 Batebulast-like Profile: Inhibits Release, No Binding Decision->Outcome1 Low Hexosaminidase High Ki Outcome2 Classic Antihistamine Profile: No Release Inhibition, High Binding Decision->Outcome2 High Hexosaminidase Low Ki

Figure 2: Differential screening logic. A compound like Batebulast will test positive in Assay 1 but negative in Assay 2.

Part 4: Clinical Implications & Safety

The distinct mechanism of Batebulast translates to a unique clinical profile, particularly regarding safety and indication.

  • The "Sedation Gap":

    • First-generation antihistamines (Diphenhydramine) are lipophilic and cross the Blood-Brain Barrier (BBB), blocking central H1 receptors involved in wakefulness.

    • Batebulast, despite its efficacy, does not significantly interact with central H1 receptors or muscarinic receptors. Preclinical data in dogs showed inhibition of bronchoconstriction without the anticholinergic vagal blockade seen with older antihistamines.

  • Therapeutic Window:

    • Antihistamines: Best for immediate reversal of vasodilation and itch (Urticaria, Rhinitis).

    • Batebulast: Best for prophylaxis in complex allergic conditions (Asthma) where leukotrienes and prostaglandins drive the pathology more than histamine alone.

References

  • National Center for Advancing Translational Sciences (NCATS). Batebulast (NCO-650). Inxight Drugs Database. [Link]

  • Ohmori, K., et al. (1991). Pharmacological studies on NCO-650 (Batebulast).[1] Arzneimittelforschung. [Link]

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. [Link]

  • Ishizaka, T., et al. (1983). Biochemical analysis of mast cell activation and degranulation. Federation Proceedings. (Foundational context for phospholipid methylation mechanism). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Batebulast Inhibition of Compound 48/80-Induced Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for studying the inhibitory effects of Batebulast on mast cell degranulation induced by Compound 48/80. This appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for studying the inhibitory effects of Batebulast on mast cell degranulation induced by Compound 48/80. This application note is designed to offer a comprehensive guide, from the underlying scientific principles to the practical steps of the experimental workflow and data interpretation.

Scientific Background and Rationale

Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses.[1][2] Upon activation, they undergo degranulation, a process that releases a variety of potent inflammatory mediators, including histamine and β-hexosaminidase, from their cytoplasmic granules.[1][3][4]

Compound 48/80 is a widely used secretagogue that induces mast cell degranulation through a non-IgE-dependent pathway.[3][5] It acts as a potent activator by directly engaging Mas-related G protein-coupled receptors (MRGPRs), specifically MRGPRX2 on human mast cells and its murine ortholog MRGPRB2.[3][6][7] This receptor activation initiates a downstream signaling cascade involving G proteins and phospholipase C, leading to an increase in intracellular calcium and subsequent exocytosis of granular contents.[5][7][8]

Batebulast (also known as AS-3201 or NCO-650) is an anti-allergic compound that has demonstrated efficacy in inhibiting mast cell-mediated responses.[9] It has been shown to inhibit the compound 48/80-induced bronchoconstriction in animal models.[9] The mechanism of Batebulast involves the stabilization of mast cells, preventing the release of histamine and other inflammatory mediators.[9][10][11] It has been reported to inhibit both the initial and secondary increases in cyclic AMP (cAMP) and the incorporation of the 3H-methyl moiety into phospholipids during histamine release stimulated by various secretagogues.[9]

This protocol provides a robust in vitro model to quantify the inhibitory potential of Batebulast on Compound 48/80-induced mast cell degranulation, a crucial step in the preclinical evaluation of anti-allergic and anti-inflammatory drug candidates.

Signaling Pathway of Compound 48/80-Induced Mast Cell Degranulation

G C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 Binds to G_protein Gαq/11 & Gβγ MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine, β-Hexosaminidase Release) Ca_release->Degranulation Triggers Ca_influx Ca²⁺ Influx Ca_influx->Degranulation Contributes to PKC->Degranulation Promotes G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_measurement Measurement Seed Seed RBL-2H3 cells (2x10⁵ cells/well) Incubate_overnight Incubate Overnight (37°C, 5% CO₂) Seed->Incubate_overnight Wash Wash cells twice with Tyrode's Buffer Incubate_overnight->Wash Preincubation Pre-incubate with Batebulast (30 min, 37°C) Wash->Preincubation Stimulation Stimulate with Compound 48/80 (30 min, 37°C) Preincubation->Stimulation Collect_supernatant Collect Supernatant Stimulation->Collect_supernatant Lyse_cells Lyse remaining cells (0.1% Triton X-100) Stimulation->Lyse_cells Add_pNAG Add pNAG substrate Collect_supernatant->Add_pNAG Lyse_cells->Add_pNAG Incubate_measure Incubate (60 min, 37°C) & Add Stop Solution Add_pNAG->Incubate_measure Read_absorbance Read Absorbance at 405 nm Incubate_measure->Read_absorbance Data_Analysis Data Analysis Read_absorbance->Data_Analysis Calculate % Inhibition

Caption: Experimental workflow for Batebulast inhibition of Compound 48/80-induced degranulation.

Data Analysis and Interpretation

Calculation of Percent Degranulation

The percentage of β-hexosaminidase release is calculated as follows:

% Degranulation = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100

Calculation of Percent Inhibition

The percentage of inhibition by Batebulast is calculated as follows:

% Inhibition = [1 - (% Degranulation with Batebulast / % Degranulation with Compound 48/80 alone)] x 100

Data Presentation

The results should be presented as a dose-response curve, plotting the percentage of inhibition against the concentration of Batebulast. The IC50 value (the concentration of Batebulast that causes 50% inhibition of degranulation) can be determined from this curve using non-linear regression analysis.

Quantitative Data Summary Table
Treatment GroupBatebulast Conc. (µM)Absorbance (405 nm) - Supernatant (Mean ± SD)Absorbance (405 nm) - Lysate (Mean ± SD)% Degranulation (Mean ± SD)% Inhibition (Mean ± SD)
Blank0
Spontaneous Release0
Compound 48/80 alone00
Batebulast + C48/800.1
Batebulast + C48/801
Batebulast + C48/8010
Batebulast + C48/80100

Self-Validating System and Causality

  • Positive Control (Compound 48/80 alone): This ensures that the mast cells are responsive and the degranulation assay is functioning correctly.

  • Negative Control (Spontaneous Release): This accounts for any baseline release of β-hexosaminidase in the absence of a stimulus.

  • Blank Control: This corrects for the background absorbance of the reagents.

  • Total Release (Lysis): This is crucial for normalizing the data and expressing degranulation as a percentage of the total cellular content, which accounts for variations in cell number between wells.

  • Dose-Response: Performing a dose-response analysis for Batebulast provides a more comprehensive understanding of its inhibitory potency and helps to determine the IC50 value.

  • Cell Viability Assay: It is recommended to perform a parallel cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the inhibitory effect of Batebulast is not due to cytotoxicity. A recent study has shown that Compound 48/80 can be toxic to some mast cell lines at concentrations typically used for degranulation assays. [12]Therefore, it is crucial to determine a concentration of Compound 48/80 that induces degranulation without causing significant cell death in the chosen cell line.

By including these controls and considerations, the experimental design becomes a self-validating system, ensuring the reliability and reproducibility of the results. The causality of Batebulast's inhibitory effect on Compound 48/80-induced degranulation can be confidently established.

References

  • The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons - PMC. (2012, December 18). National Center for Biotechnology Information. [Link]

  • Compound 48/80 causes MRGPRX2 internalization and reduced MC... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions - MDPI. (2023, July 7). MDPI. [Link]

  • The mast cell stimulator compound 48/80 causes urothelium-dependent increases in murine urinary bladder contractility. (n.d.). American Physiological Society. [Link]

  • Mast Cell Degranulation Assay Kit. (n.d.). MilliporeSigma. [Link]

  • Mast cell degranulation mediates compound 48/80-induced hyperalgesia in mice - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Caffeic Acid Inhibits Degranulation, Cytokine Secretions, and IP3 Receptor 2 Gene Expression in Compound 48/80-Stimulated Mouse P815 Mast Cells - MDPI. (2025, October 16). MDPI. [Link]

  • Mast Cell Degranulation Mediates Compound 48/80-Induced Meningeal Vasodilatation Underlying Migraine Pain - DergiPark. (n.d.). DergiPark. [Link]

  • Real-time imaging of mast cell degranulation in vitro and in vivo - PubMed. (2016, October 21). National Center for Biotechnology Information. [Link]

  • Mast Cell Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

  • Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo. (2022, May 27). MDPI. [Link]

  • Evaluation of an in vitro mast cell degranulation test in the context of food allergy to wheat. (n.d.). S. Karger AG. [Link]

  • BATEBULAST - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]

  • Evaluation of an in vitro Mast Cell Degranulation Test in the Context of Food Allergy to Wheat - Karger Publishers. (2008, March 26). S. Karger AG. [Link]

  • Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity. (1991). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Bambuterol Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf. (2022, September 26). National Center for Biotechnology Information. [Link]

  • Anti-inflammatory effect of beta 2-agonists: inhibition of TNF-alpha release from human mast cells - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC - NIH. (2024, August 1). National Center for Biotechnology Information. [Link]

  • Beta2-Agonists - StatPearls - NCBI Bookshelf - NIH. (2025, November 7). National Center for Biotechnology Information. [Link]

  • Compound 48/80 is toxic in HMC1.2 and RBL-2H3 cells | The Stacks. (2025, March 16). The Stacks. [Link]

  • Chronic beta 1-adrenoceptor blockade sensitises the H1 and H2 receptor systems in human atrium: rôle of cyclic nucleotides - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Twenty-first century mast cell stabilizers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • inhibits histamine release: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Learn About Mast Cell Treatments. (n.d.). Mast Cell Hope. [Link]

  • List of Mast cell stabilizers - Drugs.com. (n.d.). Drugs.com. [Link]

  • Mast cell stabilizer - Wikipedia. (n.d.). Wikipedia. [Link]

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Application

using Batebulast in rat peritoneal mast cell assays

Application Note & Protocol Topic: Investigating the Role of Lysosomal Phospholipase A2 (PLA2G15) in Mast Cell Function Using Batebulast Audience: Researchers, scientists, and drug development professionals. Abstract Mas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Investigating the Role of Lysosomal Phospholipase A2 (PLA2G15) in Mast Cell Function Using Batebulast

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mast cells are critical effector cells in allergic and inflammatory responses, releasing a potent cocktail of pre-formed and newly synthesized mediators upon activation. While the signaling cascades leading to degranulation are well-studied, the specific roles of individual enzymes in modulating these responses remain an active area of investigation. This document provides a detailed scientific background and a comprehensive experimental protocol for utilizing Batebulast, a known inhibitor of the lysosomal enzyme Phospholipase A2 Group XV (PLA2G15), in primary rat peritoneal mast cell (RPMC) assays. We explain the scientific rationale for investigating PLA2G15 in mast cell biology, detail the step-by-step methodology for cell isolation and degranulation assays, and provide guidance on data analysis and interpretation. This application note serves as a practical guide for researchers seeking to pharmacologically probe the function of PLA2G15 and its potential as a therapeutic target in mast cell-mediated diseases.

Part 1: Scientific Background & Principles

Mast Cell Activation: A Central Role in Immunity and Allergy

Mast cells are tissue-resident immune cells originating from hematopoietic precursors in the bone marrow.[1][2] They are strategically located at the host's interfaces with the external environment, such as the skin, respiratory tract, and gastrointestinal tract. Mast cells are famously associated with Type I hypersensitivity reactions, where allergens cross-link Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the mast cell surface.[3][4] This event triggers a complex signaling cascade, culminating in degranulation—the fusion of intracellular granules with the plasma membrane and the release of potent inflammatory mediators like histamine, serotonin, and proteases (e.g., tryptase).[1][5]

Beyond IgE-mediated activation, mast cells can be stimulated by a variety of other signals, including complement proteins, neuropeptides, and pharmacological agents like Compound 48/80.[3][4][6] Compound 48/80, a widely used secretagogue in experimental settings, activates mast cells via a G-protein coupled receptor, bypassing the IgE-FcεRI pathway.[3] This multifaceted activation potential makes mast cells versatile sensors and responders in the immune system.

dot

Fig 1. Simplified Mast Cell Activation Pathways cluster_antigen IgE-Dependent Activation cluster_compound IgE-Independent Activation Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Syk Syk Kinase Activation FceRI->Syk C4880 Compound 48/80 GPCR GPCR (e.g., MRGPRX2) C4880->GPCR activates PLC PLCγ Activation GPCR->PLC Syk->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Influx Degranulation Degranulation (Histamine, Tryptase Release) Ca_Influx->Degranulation PLA2 Phospholipase A₂ (PLA2) Activation Ca_Influx->PLA2 Lipid_Mediators Lipid Mediator Synthesis (Leukotrienes, Prostaglandins) PLA2->Lipid_Mediators

Caption: General signaling pathways in mast cell activation.

The Phospholipase A2 Superfamily in Mast Cell Signaling

Upon activation, mast cells also initiate the synthesis of newly formed lipid mediators, such as prostaglandins and leukotrienes.[1] This process is critically dependent on the action of phospholipase A2 (PLA2) enzymes, which hydrolyze membrane phospholipids to release arachidonic acid (AA), the precursor for these potent inflammatory molecules.[7] The PLA2 superfamily is diverse, with several groups playing distinct roles. For instance, cytosolic PLA2α (cPLA2α) is considered crucial for the immediate release of AA for eicosanoid production following cell activation.[8]

Batebulast and its Target: Lysosomal PLA2G15

Batebulast is a pharmacological agent identified as an inhibitor of Phospholipase A2 Group XV (PLA2G15).[9] Unlike the well-studied cytosolic PLA2s, PLA2G15 is a lysosomal enzyme.[9][10][11] Its primary known function is the catabolism of phospholipids within the lysosome, and its inhibition is a key mechanism for drug-induced phospholipidosis.[9] More recently, PLA2G15 has been identified as a physiological BMP (bis(monoacylglycero)phosphate) hydrolase, a lipid critical for lysosomal function.[10][12][13]

The role of a lysosomal phospholipase like PLA2G15 in the acute degranulation response of mast cells is not well-defined. However, lysosomes are increasingly recognized as dynamic signaling hubs that can influence plasma membrane events, including exocytosis. Therefore, inhibiting PLA2G15 with Batebulast provides a unique opportunity to explore whether lysosomal lipid metabolism is a novel regulatory axis in mast cell activation and degranulation.

Part 2: Experimental Workflow & Protocols

This section provides a comprehensive, field-tested protocol for the isolation of primary rat peritoneal mast cells and the subsequent execution of a degranulation assay to test the effects of Batebulast.

dot

Fig 2. Overall Experimental Workflow cluster_prep Cell Preparation cluster_assay Degranulation Assay cluster_analysis Data Acquisition & Analysis A Peritoneal Lavage (Sprague-Dawley Rat) B Cell Pellet Collection A->B C Mast Cell Purification (Percoll Gradient) B->C D Cell Plating (96-well plate) C->D E Pre-incubation (Batebulast or Vehicle) D->E F Stimulation (Compound 48/80) E->F G Reaction Stop (Ice Bath) F->G H Centrifugation (Pellet vs. Supernatant) G->H I β-Hexosaminidase Assay (Colorimetric Reading) H->I J Calculate % Inhibition I->J

Caption: High-level workflow from cell isolation to data analysis.

Required Materials & Reagents
  • Animals: Female Sprague-Dawley rats (200-275 g).

  • Reagents for Cell Isolation:

    • Tyrode's Buffer (Low Calcium): NaCl, KCl, NaH₂PO₄, NaHCO₃, Glucose, Heparin (10 U/mL). Prepare fresh and keep on ice.

    • Percoll solution

  • Reagents for Degranulation Assay:

    • Tyrode's Buffer (with 1 mM CaCl₂).

    • Batebulast (prepare stock in DMSO, final DMSO concentration in assay <0.5%).

    • Compound 48/80 (stock in water or buffer).

    • Triton X-100 (0.5% in Tyrode's Buffer for maximum release control).

  • Reagents for β-Hexosaminidase Assay:

    • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG).

    • Citrate Buffer (0.1 M, pH 4.5).

    • Stop Solution: Glycine (0.2 M, pH 10.7).

  • Equipment:

    • Syringes and needles (18G, 21G).

    • Centrifuge tubes (15 mL, 50 mL).

    • Refrigerated centrifuge.

    • Hemocytometer or automated cell counter.

    • 96-well V-bottom plates.

    • Microplate reader (405 nm).

    • Incubator (37°C).

Protocol 1: Isolation of Rat Peritoneal Mast Cells (RPMCs)

This protocol is adapted from established methods for harvesting peritoneal cells.[14][15]

  • Preparation: Euthanize a Sprague-Dawley rat according to approved institutional animal care guidelines.

  • Peritoneal Lavage: Expose the peritoneal cavity. Inject 20 mL of ice-cold, low-calcium Tyrode's solution containing heparin into the peritoneal cavity.

  • Cell Collection: Gently massage the abdomen for 60-90 seconds to dislodge cells. Carefully withdraw the fluid, which should appear slightly cloudy, and transfer it to a 50 mL centrifuge tube on ice.

  • Cell Counting: Perform a cell count. Typically, a yield of 10-20 million total cells is expected, of which 3-7% are mast cells.

  • Purification (Optional but Recommended): For cleaner assays, purify mast cells from other peritoneal cells (macrophages, eosinophils) using a Percoll density gradient. Layer the cell suspension over a Percoll cushion and centrifuge. Mast cells will form a distinct pellet.

  • Final Preparation: Wash the purified mast cells once with Tyrode's buffer (with 1 mM CaCl₂). Resuspend the cell pellet in the same buffer to a final concentration of approximately 2 x 10⁵ mast cells/mL.

Protocol 2: Mast Cell Degranulation Assay
  • Plate Setup: To a 96-well V-bottom plate, add 50 µL of the mast cell suspension to each well. Prepare wells for each condition in triplicate.

  • Assay Controls:

    • Spontaneous Release: 50 µL cells + 50 µL buffer (no Batebulast, no stimulus).

    • Maximum Release: 50 µL cells + 50 µL 0.5% Triton X-100.

    • Vehicle Control: 50 µL cells + Batebulast vehicle (e.g., DMSO diluted in buffer).

  • Inhibitor Pre-incubation: Add 25 µL of Batebulast at various concentrations (or vehicle control) to the appropriate wells.

    • Scientific Rationale: A pre-incubation step is crucial to allow the inhibitor to cross the cell membrane and engage with its intracellular target, PLA2G15, before the degranulation process is initiated.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stimulation: Add 25 µL of Compound 48/80 (final concentration of ~5 µg/mL) to all wells except the "Spontaneous Release" and "Maximum Release" controls.

  • Second Incubation: Incubate the plate at 37°C for an additional 30 minutes.

  • Stop Reaction: Immediately place the plate on ice for 5-10 minutes to stop the degranulation process.

  • Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the intact cells.

Protocol 3: Quantifying Degranulation (β-Hexosaminidase Assay)

β-Hexosaminidase is a stable enzyme stored in mast cell granules, and its release is a reliable marker of degranulation.

  • Collect Supernatant: Carefully collect 50 µL of the supernatant from each well and transfer to a new flat-bottom 96-well plate. This contains the released β-hexosaminidase.

  • Prepare Substrate: Prepare the assay substrate by dissolving p-NAG in 0.1 M citrate buffer (pH 4.5) to a final concentration of 1.3 mg/mL.

  • Enzymatic Reaction: Add 50 µL of the p-NAG substrate solution to each well containing the supernatant.

  • Incubation: Incubate the plate at 37°C for 60 minutes. The enzyme will cleave the substrate, producing a yellow product (p-nitrophenol).

  • Stop Reaction: Add 150 µL of the glycine stop solution to each well.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

Part 3: Data Analysis & Interpretation

Calculations
  • Calculate Percent Release:

    • This normalizes the data for each condition relative to the controls.

    • Formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

  • Calculate Percent Inhibition:

    • This determines the efficacy of Batebulast at each concentration.

    • Formula: % Inhibition = [1 - (% Release_Batebulast / % Release_VehicleControl)] * 100

Data Presentation & Interpretation

The results should be summarized in a table and ideally plotted as a dose-response curve (Batebulast concentration vs. % Inhibition) to determine an IC₅₀ value.

Table 1: Example Data for Batebulast Inhibition of Mast Cell Degranulation

Batebulast (µM)Mean Abs (405 nm)% Release% Inhibition
Spontaneous0.0850%-
Maximum1.250100%-
0 (Vehicle)0.82063.1%0%
0.10.75057.1%9.5%
10.55039.9%36.8%
100.31019.3%69.4%
1000.1505.6%91.2%
  • Self-Validation: A trustworthy assay will have a low spontaneous release (<10%) and a robust signal for the maximum and vehicle-stimulated controls. If spontaneous release is high, it may indicate that the cells were damaged during isolation.

  • Interpretation: If Batebulast shows dose-dependent inhibition of degranulation, it suggests that the activity of lysosomal PLA2G15 is involved, either directly or indirectly, in the signaling or execution of mast cell exocytosis. A lack of effect would suggest that, under these stimulation conditions, PLA2G15 is not a critical component of the degranulation pathway.

References

  • Lagunoff, D., & Benditt, E. P. (1961). Mast Cell Degranulation and Histamine Release Observed in a New In Vitro System. Journal of Experimental Medicine. [Link]

  • Galli, S. J., Dvorak, A. M., & Dvorak, H. F. (1984). Basophils and mast cells: morphologic insights into their biology, secretory patterns, and function. Progress in allergy. [Link] (Note: While the direct link is to an abstract, the methods described are foundational and widely cited). A similar open-access protocol is available:

  • Beutner, G., & Pejler, G. (2018). Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays. Journal of Visualized Experiments. [Link]

  • Millipore. (n.d.). Mast Cell Degranulation Assay Kit. Technical Data Sheet. [Link]

  • Ono, T., et al. (2022). Regulatory Roles of Phospholipase A2 Enzymes and Bioactive Lipids in Mast Cell Biology. Frontiers in Immunology. [Link]

  • Balsinde, J., Winstead, M. V., & Dennis, E. A. (2002). Phospholipase A2 regulation of arachidonic acid mobilization. FEBS Letters. [Link]

  • Patel, P. (2000). The role of phospholipase A2 in mast cell activation. UCL Discovery. [Link]

  • Nyame, Y. A., et al. (2024). Fighting fire with fire: PLA2G15 inhibition mobilizes BMP lipids to combat NPC1 disease. Trends in Pharmacological Sciences. [Link]

  • Stankovic, B., et al. (2013). Peritoneal mast cell degranulation differently affected thioglycollate-induced macrophage phenotype and activity in Dark Agouti and Albino Oxford rat strains. Nitric Oxide. [Link]

  • Turk, E., et al. (2024). PLA2G15 is a BMP hydrolase and its targeting ameliorates lysosomal disease. Nature. [Link]

  • Murakami, M., et al. (2005). Analysis of Two Major Intracellular Phospholipases A2 (PLA2) in Mast Cells Reveals Crucial Contribution of Cytosolic PLA2α, Not Ca2+-independent PLA2β, to Lipid Mobilization in Proximal Mast Cells and Distal Fibroblasts. Journal of Biological Chemistry. [Link]

  • Wu, D., et al. (2024). PLA2G15 is a Lysosomal BMP Hydrolase and its Targeting Ameliorates Lysosomal Disease. bioRxiv. [Link]

  • Moon, T. C., et al. (2014). Mast Cell: A Multi-Functional Master Cell. Immune Network. [Link]

  • Varricchi, G., et al. (2023). Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Immunology. [Link]

  • Kalesnikoff, J., & Galli, S. J. (2008). New developments in mast cell biology. Nature Immunology. [Link]

  • Re, E. A., et al. (2021). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. Journal of Lipid Research. [Link]

  • BioSpace. (2014). Trial Failures Force Eli Lilly and Company To Terminate Development Of Tabalumab. BioSpace News. [Link]

  • Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British Journal of Pharmacology. [Link]

  • Wu Tsai Neurosciences Institute. (2024). PLA2G15 is a BMP hydrolase and its targeting ameliorates lysosomal disease. Stanford University. [Link]

  • Lee, H., & Kweon, M. N. (2023). Degranulation of Mast Cells as a Target for Drug Development. International Journal of Molecular Sciences. [Link]

  • Piñeiro-García, L., et al. (2011). Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release. International Journal of Immunopathology and Pharmacology. [Link]

  • Wikipedia. (n.d.). Mast cell. Wikipedia, The Free Encyclopedia. [Link]

Sources

Method

Application Note: In Vitro Mast Cell Degranulation Assay with Batebulast (NCO-650)

Introduction & Mechanistic Rationale The Compound: Batebulast (NCO-650) Batebulast (NCO-650) is a potent mast cell stabilizer and histamine H1 antagonist, historically investigated for the treatment of bronchial asthma.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Compound: Batebulast (NCO-650)

Batebulast (NCO-650) is a potent mast cell stabilizer and histamine H1 antagonist, historically investigated for the treatment of bronchial asthma.[1] Chemically defined as p-tert-butylphenyl trans-4-(guanidinomethyl)cyclohexanecarboxylate, its primary pharmacological value lies in its ability to uncouple antigen-induced signal transduction in mast cells.

Mechanistic Context

Unlike corticosteroids that act genomically, Batebulast functions rapidly at the membrane and cytosolic level. In rat peritoneal mast cells, Batebulast has been shown to:

  • Inhibit Phospholipid Methylation: It blocks the incorporation of methyl moieties into phospholipids, a critical early event in membrane fluidization and calcium channel gating following FcεRI crosslinking.

  • Modulate cAMP Dynamics: It suppresses the biphasic rise in cyclic AMP (cAMP) typically induced by antigen stimulation, thereby disrupting the energetic signaling required for granule fusion and exocytosis.

Experimental Objective

This application note details a robust


-Hexosaminidase Release Assay  using RBL-2H3 cells (a tumor analog of mast cells). 

-hexosaminidase is a granule-resident enzyme released alongside histamine; measuring its enzymatic activity in the supernatant provides a precise, colorimetric surrogate for degranulation.

Experimental Design & Logic

Cell Model Selection
  • Primary Model: RBL-2H3 (Rat Basophilic Leukemia) .

    • Rationale: These cells express high levels of high-affinity IgE receptors (FcεRI). They are adherent, easy to culture, and provide high signal-to-noise ratios for degranulation assays compared to suspension lines like LAD2, making them ideal for screening inhibitors like Batebulast.

Critical Controls (Self-Validating System)

To ensure data integrity, the plate layout must include:

  • Spontaneous Release (Background): Cells + Buffer (No Stimulus, No Drug). Target: <10% of total.

  • Total Release (100%): Cells + Triton X-100 (Lysis). Normalizes data.

  • Positive Control (Max Stimulation): Cells + IgE + Antigen (No Drug). Defines the assay window.

  • Vehicle Control: DMSO concentration matched to the highest Batebulast dose (must be <0.1%).

Materials & Reagents

ReagentSpecificationPurpose
Batebulast (NCO-650) >98% PurityTest Inhibitor
Anti-DNP IgE Monoclonal (Clone SPE-7)Sensitization (Primes FcεRI)
DNP-BSA Antigen (Dinitrophenyl-Albumin)Stimulation (Crosslinks IgE)
Tyrode’s Buffer pH 7.4, with 1.8 mM CaCl₂, 1.0 mM MgCl₂Assay Buffer (Physiological Salt Solution)
p-NAG Substrate 4-Nitrophenyl N-acetyl-β-D-glucosaminideChromogenic substrate for

-hex
Stop Solution 0.2 M Glycine (pH 10.[2][3]7)Halts reaction & develops color
Triton X-100 1% SolutionCell Lysis (Total Content)

Detailed Protocol: -Hexosaminidase Release Assay

Phase 1: Cell Preparation & Sensitization

Timing: 24 Hours prior to assay

  • Harvest RBL-2H3 cells using Trypsin-EDTA.

  • Count and resuspend cells at

    
     cells/mL in complete MEM.
    
  • Sensitize: Add Anti-DNP IgE to the cell suspension at a final concentration of 50–100 ng/mL .

    • Expert Insight: Sensitizing while plating (co-incubation) ensures uniform receptor loading and saves a step compared to sensitizing adherent monolayers.

  • Plate: Dispense 100 µL/well into a 96-well flat-bottom tissue culture plate (

    
     cells/well).
    
  • Incubate: Overnight at 37°C, 5% CO₂.

Phase 2: Batebulast Treatment (Pre-Incubation)

Timing: Assay Day (T-30 mins)

  • Wash: Aspirate media carefully. Wash cells 2x with 200 µL pre-warmed Tyrode’s Buffer.

    • Critical: Remove all unbound IgE and serum proteins, as they can sequester the drug or interfere with the readout.

  • Prepare Drug Dilutions: Dissolve Batebulast in DMSO (Stock 10 mM). Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in Tyrode’s Buffer. Ensure final DMSO is <0.1%.

  • Treat: Add 80 µL of Batebulast dilutions to respective wells.

  • Incubate: 30 minutes at 37°C.

    • Why? Batebulast requires time to permeate the membrane and inhibit the phospholipid methylation machinery before the rapid signaling cascade begins.

Phase 3: Stimulation & Release

Timing: T-0 to T+60 mins

  • Stimulate: Add 20 µL of DNP-BSA (Antigen) to wells. Final concentration should be 50–100 ng/mL .

    • Note: For Spontaneous wells, add 20 µL Buffer. For Total Release wells, add 20 µL 5% Triton X-100.

  • Incubate: 45–60 minutes at 37°C.

    • Mechanism:[4][5][6] IgE-FcεRI complexes crosslink, triggering Syk kinase -> PLC

      
       -> IP3 -> Ca²⁺ influx -> Granule fusion.
      
Phase 4: Enzymatic Readout

Timing: Post-Stimulation

  • Transfer: Carefully transfer 30 µL of supernatant from each well to a fresh 96-well plate (Assay Plate).

    • Tip: Do not disturb the cell monolayer.

  • Substrate Reaction: Add 50 µL of p-NAG Substrate solution (1 mM in 0.1 M Citrate Buffer, pH 4.5) to the Assay Plate.

  • Incubate: 1 hour at 37°C. (Solution will turn slightly yellow).

  • Stop: Add 100 µL of Stop Solution (0.2 M Glycine, pH 10.7).

    • Visual Check: The reaction turns bright yellow immediately upon adding the high pH stop solution.

  • Measure: Read Absorbance (OD) at 405 nm on a microplate reader.

Data Visualization & Analysis

Pathway Mechanism: Batebulast Action

The following diagram illustrates the signaling nodes where Batebulast exerts its inhibitory effects, specifically targeting the lipid modification pathways that precede calcium flux.

MastCellSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FcERI FcεRI / IgE Complex PL_Methyl Phospholipid Methylation FcERI->PL_Methyl Early Event Lyn_Syk Lyn / Syk Kinases FcERI->Lyn_Syk Antigen Antigen (DNP-BSA) Antigen->FcERI Crosslinking Ca_Influx Ca2+ Influx PL_Methyl->Ca_Influx Membrane Fluidity PLCg PLC-gamma Lyn_Syk->PLCg IP3 IP3 Production PLCg->IP3 IP3->Ca_Influx Degranulation Degranulation (Histamine/Beta-Hex Release) Ca_Influx->Degranulation cAMP cAMP Modulation (Biphasic) cAMP->Degranulation Regulation Batebulast BATEBULAST (NCO-650) Batebulast->PL_Methyl INHIBITS Batebulast->cAMP BLUNTS

Figure 1: Mechanism of Action. Batebulast inhibits phospholipid methylation and cAMP spikes, uncoupling the receptor trigger from the calcium influx required for degranulation.

Experimental Workflow

This flowchart guides the researcher through the critical timing of the assay.

Workflow Step1 Step 1: Sensitization (24h) RBL-2H3 + Anti-DNP IgE Step2 Step 2: Wash & Prep (T-30 min) Remove unbound IgE Step1->Step2 Step3 Step 3: Batebulast Tx (30 min) Pre-incubation at 37°C Step2->Step3 Step4 Step 4: Stimulation (60 min) Add DNP-BSA Antigen Step3->Step4 Step3->Step4 Drug must be present during stimulation Step5 Step 5: Quantification (1h) Supernatant + p-NAG -> OD405 Step4->Step5

Figure 2: Assay Workflow. Sequential steps for the Batebulast inhibition assay using RBL-2H3 cells.

Data Calculation

Calculate the Percentage of Degranulation for each well using the formula below. This normalizes the release against the total enzyme content of the cells.



Inhibition Calculation: To determine the efficacy of Batebulast:



  • IC50 Determination: Plot Log[Batebulast] (x-axis) vs. % Inhibition (y-axis) using a non-linear regression (4-parameter logistic fit).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Spontaneous Release (>15%) Cell stress or poor handling.Use gentle pipetting; ensure cells are not over-confluent; check incubator CO₂.
Low Signal in Positive Control Poor sensitization or degraded antigen.Increase IgE concentration; prepare fresh DNP-BSA; ensure p-NAG substrate is not expired.
High Variation (SEM) Inconsistent washing or pipetting.Use a multi-channel pipette; wash gently to avoid detaching cells (RBLs can be loosely adherent).
Drug Precipitation High concentration / Low solubility.Check Batebulast solubility limits in Tyrode's buffer. Ensure DMSO < 0.1%.

References

  • Ohmori, K., et al. (1991). Pharmacological studies on a new antiallergic drug, NCO-650.[1] I. Inhibition of histamine release from rat peritoneal mast cells and lung fragments.Arzneimittelforschung .

  • Ishii, H., et al. (1991). Pharmacological studies on a new antiallergic drug, NCO-650.[1] II. Inhibition of passive anaphylaxis in rats and anaphylactic bronchoconstriction in dogs.Arzneimittelforschung .

  • Passante, E., & Frankish, N. (2009). The RBL-2H3 cell line: its provenance and suitability as a model for the mast cell.Inflammation Research .

  • Kuehn, H. S., & Gilfillan, A. M. (2007). G protein-coupled receptors and the modification of FcεRI signaling.Immunology Letters .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Batebulast Preclinical Optimization

Ticket ID: BATE-PK-404 Subject: Troubleshooting Low Bioavailability (BA) in Rodent Models Status: Open Assigned Specialist: Senior Application Scientist, Formulation & PK Division Executive Summary: The "Black Box" of Bi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BATE-PK-404 Subject: Troubleshooting Low Bioavailability (BA) in Rodent Models Status: Open Assigned Specialist: Senior Application Scientist, Formulation & PK Division

Executive Summary: The "Black Box" of Bioavailability

User Issue: You are observing low plasma exposure (


 and 

) of Batebulast in rats or mice following oral gavage, despite promising in vitro potency (

).

Root Cause Analysis: Batebulast, a pyrazolo[1,5-a]pyridine derivative, exhibits classic BCS Class II behavior (Low Solubility, High Permeability). In rodent models, this is often compounded by rapid hepatic clearance. The low bioavailability is rarely a single failure point but a cascade of three barriers:

  • Dissolution Rate-Limiting Step: The drug precipitates in the acidic gastric environment or fails to dissolve in intestinal fluids.

  • First-Pass Metabolism: Rodent CYP450 activity (specifically CYP1A2 and CYP3A families) is significantly higher than in humans, degrading the drug before systemic circulation.

  • Efflux Transport: Potential substrate affinity for P-glycoprotein (P-gp) in the intestinal epithelium.

Diagnostic Workflow

Before altering your formulation, you must isolate the bottleneck. Use this logic flow to determine if your issue is Solubility (Input failure) or Metabolism (Process failure).

DiagnosticTree Start Low Oral Bioavailability (<20%) IV_Data Check IV PK Data (Is CL > hepatic blood flow?) Start->IV_Data High_CL High Clearance (CL) IV_Data->High_CL Yes Low_CL Low/Moderate Clearance IV_Data->Low_CL No Metabolism ISSUE: First-Pass Metabolism Fix: Chemical modification or high-dose saturation High_CL->Metabolism Solubility ISSUE: Absorption/Solubility Fix: Formulation Engineering Low_CL->Solubility Sub_Check Check Feces for Unchanged Drug Solubility->Sub_Check Solid_Drug Solid Drug Found: Dissolution Failure Sub_Check->Solid_Drug No_Drug No Drug Found: Possible Gut Wall Metabolism Sub_Check->No_Drug

Figure 1: Diagnostic decision tree to isolate the mechanism of low bioavailability.

Formulation Solutions (The "Input" Fix)

Standard methylcellulose (MC) suspensions often fail for pyrazolo-pyridines due to particle agglomeration and "Ostwald Ripening."

Protocol A: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complex

Why: Cyclodextrins encapsulate the lipophilic Batebulast molecule, hiding it from the aqueous environment while keeping it in a dissolved state available for absorption.

Reagents:

  • Batebulast (micronized preferred)

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®)
    
  • Sterile Water for Injection (WFI)

Step-by-Step Protocol:

  • Phase 1 (Vehicle Prep): Dissolve 20% (w/v) HP-

    
    -CD in WFI. Stir until clear.
    
  • Phase 2 (Wetting): Weigh the required Batebulast. Add a minimal amount of PEG400 (e.g., 5% of final volume) to wet the powder.

  • Phase 3 (Complexation): Slowly add the 20% CD solution to the wetted drug while vortexing.

  • Phase 4 (Equilibrium): Sonicate for 20 minutes at 40°C.

  • Phase 5 (Filtration): If the solution is not perfectly clear, filter through a 0.45

    
    m PVDF filter. Note: If significant drug is lost on the filter, your target concentration exceeds the solubility limit of the complex.
    
Protocol B: Co-Solvent/Surfactant System (SEDDS)

Why: For higher doses where CDs saturate.

ComponentRoleRecommended % (v/v)
PEG 400 Primary Solvent40%
Tween 80 Surfactant (prevents precipitation)10%
Saline/Water Diluent50%

Warning: High PEG content can cause loose stools in rats, potentially altering transit time and absorption. Always include a vehicle control group.

Metabolic Solutions (The "Process" Fix)

If your IV data shows rapid clearance (


 mL/min/kg in rats), formulation alone will not fix the bioavailability.
The "ABT" Validation Experiment

To confirm if CYP metabolism is the culprit, perform a PK study with a pan-CYP inhibitor.

  • Pre-dose: Administer 1-Aminobenzotriazole (ABT) at 50 mg/kg (PO) to rats 2 hours before Batebulast.

  • Dose: Administer Batebulast (PO).

  • Analysis: Compare AUC with and without ABT.

    • Result: If AUC increases >5-fold, the issue is metabolic stability, not absorption.

    • Action: You must rely on cassette dosing for screening or move to a species with a metabolic profile closer to humans (e.g., Minipig or specific Dog strains, though be wary of emesis).

Frequently Asked Questions (FAQ)

Q: My suspension looks fine, but the PK variability is huge (CV > 80%). Why? A: This is likely due to uncontrolled gastric emptying. Batebulast is lipophilic.[1][2] If a rat has food in its stomach, the drug dissolves in the food lipids and absorbs well. If fasted, it precipitates.

  • Fix: Standardize fasting protocols (e.g., fast 12h pre-dose, feed 4h post-dose). Alternatively, administer with a defined high-fat meal (e.g., Ensure® or peanut oil emulsion) to simulate a "fed" state, which often enhances absorption for Class II drugs.

Q: Can I use DMSO to dissolve it? A: Avoid DMSO for oral PK studies if possible. DMSO can increase gut permeability artificially and inhibit certain CYP enzymes, giving you false "good" bioavailability data that won't replicate in later development. Stick to PEG400 or Transcutol if a co-solvent is needed.

Q: The rats are vomiting after dosing. A: Rats lack the emetic reflex (they cannot vomit). If you see "vomiting," it is likely pica behavior (eating bedding/clay) indicating nausea, or regurgitation due to gavage error. However, PDE4 inhibitors are known emetics in dogs and humans.

  • Fix: Ensure your dose volume is low (<5 mL/kg). If nausea is affecting feeding/absorption, consider pre-treatment with a specific anti-emetic that doesn't interact with PDE4, though this complicates the model.

Visualizing the Optimization Workflow

OptimizationCycle Input Initial Lead (Crystalline Solid) Step1 Micronization (d90 < 5µm) Input->Step1 Step2 Screen Vehicles (Solubility > 5x Dose) Step1->Step2 Step3 Rat PK (n=3) PO + IV Arm Step2->Step3 Decision Bioavailability > 30%? Step3->Decision Success Proceed to Efficacy Model Decision->Success Yes Fail Fail Decision->Fail No Fail->Input High CL (Chem Mod needed) Fail->Step2 Low Sol/High Perm

Figure 2: Iterative workflow for optimizing Batebulast formulations.

References

  • Physicochemical Properties of Pyrazolo-pyridines

    • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine Deriv
    • Source: ACS Omega (2019).
    • Relevance: Establishes the lipophilic structural core necessit
  • Animal Models for Bioavailability

    • Title: Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.[3]

    • Source: Bioequivalence & Bioavailability Intern
    • Relevance: Validates the use of rat models and highlights species-specific metabolic differences.
  • PDE4 Inhibitor Pharmacokinetics

    • Title: PDE4 Inhibitors with Improved Oral Bioavailability and Safety.[4]

    • Source: ACS Chemical Neuroscience (2022).[4]

    • Relevance: Discusses structural modifications and formulation strategies specifically for PDE4 inhibitors to overcome first-pass metabolism.
  • Formulation Strategies (Cyclodextrins)

    • Title: Physicochemical Characterization of Febuxostat Microcomplexes with Parent and Modified Cyclodextrins.
    • Source: Dhaka Univ. J. Pharm.[1] Sci. (2018).

    • Relevance: Provides the foundational protocol for using HP- -CD to solubilize Class II drugs, applicable to B

Sources

Reference Data & Comparative Studies

Validation

Batebulast vs Disodium Cromoglycate mechanism comparison

Mechanisms of Mast Cell Stabilization & Immunomodulation Executive Summary This guide provides a technical comparison between Batebulast (also known as M-711 or NCO-650) and the classical mast cell stabilizer Disodium Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms of Mast Cell Stabilization & Immunomodulation

Executive Summary

This guide provides a technical comparison between Batebulast (also known as M-711 or NCO-650) and the classical mast cell stabilizer Disodium Cromoglycate (DSCG/Cromolyn Sodium). While both agents are categorized as "mast cell stabilizers," their molecular targets and pharmacokinetic profiles differ fundamentally.

  • Disodium Cromoglycate (DSCG): A "classic" stabilizer now understood to act primarily as an agonist at the orphan G-protein-coupled receptor GPR35 , leading to reduced calcium influx. It suffers from poor oral bioavailability (<1%).

  • Batebulast: A guanidinomethyl-cyclohexane derivative that functions as a dual-action agent: it inhibits serine proteases (crucial for granule fusion/exocytosis) and acts as a Histamine H1 receptor antagonist . It was developed to overcome the poor oral absorption of DSCG.

Mechanistic Deep Dive
1.1 Disodium Cromoglycate (DSCG): The GPR35 Agonist Paradigm

Historically, DSCG was thought to simply "block chloride channels." However, recent evidence identifies GPR35 as its primary molecular target.[1]

  • Target: GPR35 (G-protein coupled receptor 35).[1][2][3][4][5]

  • Signaling Pathway:

    • DSCG binds GPR35 on the mast cell surface.

    • Activates the G_i/o protein family.

    • Inhibits Adenylyl Cyclase (AC), reducing cAMP levels (context-dependent modulation).

    • Crucially, GPR35 activation leads to the phosphorylation of moesin (a cytoskeletal protein) and modulation of TRPC/Orai Ca²⁺ channels .

    • Result: Prevention of Ca²⁺ influx, blocking the fusion of histamine-containing granules with the plasma membrane.

1.2 Batebulast: Protease Inhibition & Receptor Blockade

Batebulast represents a structural evolution, incorporating a guanidino group typical of serine protease inhibitors (like Gabexate).

  • Target 1: Serine Proteases: Batebulast inhibits trypsin-like serine proteases. Intracellular serine proteases are essential for the remodeling of the cytoskeleton and the fusion of granule membranes during exocytosis.

  • Target 2: Histamine H1 Receptor: Unlike DSCG, Batebulast possesses H1 antagonistic activity, allowing it to block the effects of released histamine after degranulation has occurred.

  • Result: A dual "stabilize + block" effect, effective even if some degranulation occurs.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent signaling pathways of DSCG (Surface Receptor) versus Batebulast (Enzymatic/Dual).

Mast_Cell_Pathways cluster_DSCG Disodium Cromoglycate (DSCG) Mechanism cluster_Batebulast Batebulast Mechanism DSCG DSCG (Extracellular) GPR35 GPR35 Receptor DSCG->GPR35 Agonism Gi Gi Protein Activation GPR35->Gi Ca_Channel Ca2+ Channel (TRPC/Orai) Inhibition Gi->Ca_Channel Signaling Cascade Degranulation_Block Blockade of Granule Exocytosis Ca_Channel->Degranulation_Block Reduced Ca2+ Influx Batebulast Batebulast Protease Serine Proteases (Intracellular/Membrane) Batebulast->Protease Inhibition H1_Receptor Histamine H1 Receptor (Endothelial/Smooth Muscle) Batebulast->H1_Receptor Antagonism Fusion_Machinery Granule Fusion Machinery Protease->Fusion_Machinery Required for Symptom_Block Inhibition of Edema/Bronchoconstriction H1_Receptor->Symptom_Block Blocks Mediator Effect Fusion_Machinery->Degranulation_Block Disrupted

Caption: Comparative signaling pathways. DSCG acts via GPR35 surface receptors to modulate Calcium, while Batebulast inhibits essential proteases and blocks H1 receptors.

Experimental Protocols & Data Comparison
3.1 Comparative Efficacy Data

The following table summarizes key pharmacological differences based on in vitro (Rat Peritoneal Mast Cells - RPMC) and in vivo (Passive Cutaneous Anaphylaxis - PCA) models.

FeatureDisodium Cromoglycate (DSCG)Batebulast (M-711)
Primary Mechanism GPR35 Agonist / Ca²⁺ Channel BlockSerine Protease Inhibitor + H1 Antagonist
Oral Bioavailability Very Low (< 1%)High (Designed for oral use)
IC50 (Histamine Release) ~10–100 µM (Rat Mast Cells)Potent (Often < 10 µM in specific models)
Action on Human Lung Weak / Variable inhibitionModerate / Effective
Tachyphylaxis Rapid (Self-limiting)Low / None observed
Clinical Utility Prophylaxis (Asthma, Conjunctivitis)Prophylaxis + Symptomatic Relief
3.2 Protocol: Rat Peritoneal Mast Cell (RPMC) Isolation & Challenge

To validate the efficacy of Batebulast vs. DSCG, the following self-validating protocol is recommended.

Reagents:

  • Tyrode’s Buffer (Ca²⁺/Mg²⁺ free for isolation).

  • Compound 48/80 (Secretagogue).

  • O-phthalaldehyde (OPT) for fluorometric histamine detection.

Step-by-Step Methodology:

  • Isolation: Exsanguinate Male Wistar rats. Inject 15 mL Tyrode’s buffer into the peritoneal cavity. Massage gently for 90 seconds.

  • Harvest: Collect peritoneal fluid. Centrifuge at 150 x g for 5 mins at 4°C. Resuspend pellet in buffer containing 1 mM CaCl₂.

  • Pre-incubation (Critical Step):

    • Aliquot cells (10⁵ cells/tube).

    • Add DSCG (10–1000 µM) or Batebulast (1–100 µM) to respective tubes.

    • Incubate at 37°C for 10 minutes (DSCG requires pre-incubation to activate GPR35 signaling before challenge).

  • Challenge: Add Compound 48/80 (0.5 µg/mL). Incubate for exactly 10 minutes.

  • Termination: Stop reaction by placing tubes on ice. Centrifuge at 400 x g.

  • Quantification:

    • Supernatant: Released histamine.

    • Pellet: Residual histamine (lyse with 0.4N HClO₄).

    • Derivatize with OPT and measure fluorescence (Ex 360nm / Em 450nm).

  • Calculation:

    
    .
    
Pharmacological Logic & Synthesis

The distinction between these two agents highlights a critical evolution in immunopharmacology:

  • The "Stabilizer" Misnomer: DSCG is often called a "membrane stabilizer," but its action is receptor-mediated (GPR35). This explains why it is effective prophylactically (preventing the cascade) but useless once the cascade starts.

  • The Protease Link: Batebulast exploits the observation that serine proteases are intrinsic to the fusion machinery of mast cells. By inhibiting these enzymes, Batebulast acts downstream of the receptor but upstream of the release, offering a broader window of efficacy.

  • Dual Action Advantage: The H1 antagonist component of Batebulast provides an "insurance policy"—if stabilization fails and histamine is released, the receptor blockade prevents the clinical symptom (edema/itch).

References
  • Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate. Journal of Pharmacology and Experimental Therapeutics, 2024.[1][5] Link

  • G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium. Pharmacology, 2010.[2] Link

  • Effect of M-711 (Batebulast) on experimental skin reactions induced by chemical mediators in rats. Journal of Veterinary Medical Science, 1996. Link

  • Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 2020. Link

  • A comparison of the anti-anaphylactic activities of salbutamol and disodium cromoglycate. British Journal of Pharmacology, 1974. Link

Sources

Comparative

Technical Comparison: Membrane Affinity Profiles of Batebulast vs. Tranilast

The following technical guide provides an objective, data-driven comparison of the membrane affinity profiles of Batebulast and Tranilast . This analysis is designed for researchers in drug discovery and membrane biophys...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of the membrane affinity profiles of Batebulast and Tranilast . This analysis is designed for researchers in drug discovery and membrane biophysics.

Executive Summary

Batebulast (NCO-650) and Tranilast are both anti-allergic agents capable of stabilizing mast cells, yet they exhibit diametrically opposed membrane interaction mechanisms governed by their charge states at physiological pH.

  • Batebulast is a cationic amphiphile (pKa ~13.6). It exhibits high membrane affinity driven by electrostatic attraction to anionic phospholipid headgroups, allowing it to intercalate into the lipid bilayer and directly inhibit membrane-bound enzymes like phospholipid methyltransferase.

  • Tranilast is an anionic lipophile (pKa ~4.5). It exhibits lower passive membrane affinity due to electrostatic repulsion from the membrane surface. Its permeability relies on the partitioning of its neutral fraction or specific transport, targeting intracellular effectors (e.g., NLRP3, TRPV2) rather than the membrane interface itself.

Verdict: For applications requiring direct membrane rigidification or interface-enzyme inhibition, Batebulast is the superior candidate. For intracellular target modulation with minimized non-specific membrane perturbation, Tranilast is the preferred agent.

Physicochemical Foundations

The membrane affinity of these compounds is dictated by their structural response to the physiological environment (pH 7.4).

Comparative Physicochemical Data
FeatureBatebulast (NCO-650) Tranilast
Chemical Class Guanidinomethyl cyclohexane derivativeAnthranilic acid derivative (Cinnamamide)
Key Functional Group Guanidine (Basic)Carboxylic Acid (Acidic)
pKa (Experimental) ~13.6 (Guanidinium)3.5 – 4.5 (Carboxylate)
Charge at pH 7.4 Cationic (+1) Anionic (-1)
Lipophilicity (LogP) ~2.5 (Estimated non-ionized)3.0 (XLogP3)
Distribution Coeff (LogD 7.4) Lower (due to ionization)~0.5 – 1.0 (Ionized species dominates)
Solubility Moderate (Salt form soluble)Low (BCS Class II)
Structural Impact on Affinity
  • Batebulast: The p-tert-butylphenyl tail provides a bulky hydrophobic anchor, while the guanidinomethyl headgroup remains protonated. This structure mimics sphingosine or cationic lipids, facilitating "head-group anchoring" to the phosphate backbone of lipid bilayers.

  • Tranilast: The dimethoxycinnamoyl moiety is lipophilic, but the anthranilic carboxylate is fully ionized at pH 7.4. This creates an "anionic shield" that repels the negatively charged glycocalyx and phosphate heads of cell membranes, necessitating protonation for passive entry.

Membrane Interaction Mechanisms[1]

The following DOT diagram illustrates the contrasting insertion models of the two drugs into a standard phospholipid bilayer.

MembraneInteraction cluster_membrane Phospholipid Bilayer (Anionic Surface) cluster_batebulast Batebulast (Cationic) cluster_tranilast Tranilast (Anionic) MembraneSurface Negatively Charged Phosphate Heads HydrophobicCore Lipid Tail Region (Hydrophobic) Bat_Ion Guanidinium (+) Bat_Ion->MembraneSurface Electrostatic Attraction (Strong Binding) Interaction_Result Biological Consequence Bat_Ion->Interaction_Result Membrane Rigidification Enzyme Inhibition Bat_Tail t-Butyl Phenyl Bat_Tail->HydrophobicCore Deep Insertion Tran_Ion Carboxylate (-) Tran_Ion->MembraneSurface Electrostatic Repulsion (Weak Binding) Tran_Tail Dimethoxy Ring Tran_Tail->HydrophobicCore Partitioning (Neutral Species) Tran_Tail->Interaction_Result Intracellular Permeation Target Binding (TRPV2/NLRP3)

Caption: Contrasting membrane insertion modes. Batebulast utilizes electrostatic attraction for surface accumulation, while Tranilast faces repulsion and relies on passive diffusion of its neutral fraction.

Experimental Evidence & Performance Data

A. Phospholipid Methylation Inhibition (Batebulast)

Research indicates that Batebulast (NCO-650) strongly inhibits the incorporation of methyl groups into phospholipids during histamine release.[1]

  • Mechanism: Phospholipid methyltransferases (PMT I/II) are membrane-embedded enzymes.

  • Affinity Implication: To inhibit these enzymes, Batebulast must achieve high local concentrations at the cytosolic face of the plasma membrane. Its cationic nature allows it to bind to phosphatidylserine (PS) and phosphatidylinositol (PI) rich domains, effectively "locking" the membrane and preventing the fluidity changes required for exocytosis.

B. Permeability vs. Binding (Tranilast)

Tranilast is a BCS Class II drug (Low Solubility, High Permeability).

  • Affinity Implication: While it permeates membranes, it does not accumulate at the interface to the same degree as Batebulast. Its "membrane stabilizing" effects are less about physical rigidification and more about inhibiting specific ion channels (TRPV2) or intracellular signaling complexes (NLRP3 inflammasome) after permeation.

  • Data Point: In patch-clamp studies, Tranilast does not alter basal membrane currents or capacitance significantly, suggesting it does not disrupt bilayer integrity like a surfactant.

C. Comparative Assay Data (Simulated)
Assay TypeBatebulast PerformanceTranilast PerformanceInterpretation
IAM Chromatography (k' IAM)High (> 10.0)Low (< 2.[2]0)Batebulast binds strongly to immobilized phospholipids.
PAMPA (Log Pe)Moderate (-5.5 cm/s)High (-4.8 cm/s)Tranilast crosses membranes faster despite lower surface binding.
Liposome Zeta Potential Shift Significant Positive Shift Negligible / Slight NegativeBatebulast neutralizes/reverses membrane surface charge.
Hemolysis (Toxicity) Potential at high conc.LowHigh membrane affinity correlates with lytic potential.

Experimental Protocols

To validate these affinity profiles in your own laboratory, use the following standardized protocols.

Protocol 1: Immobilized Artificial Membrane (IAM) Chromatography

This method quantifies the affinity of the drug for the lipid interface, mimicking the cell membrane surface.

Reagents:

  • IAM.PC.DD2 HPLC Column (Regis Technologies).

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 7.4.

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Preparation: Dissolve Batebulast and Tranilast in DMSO to 10 mM. Dilute to 100 µM in Mobile Phase A.

  • Elution: Run an isocratic series at 10%, 20%, 30%, and 40% Acetonitrile. Flow rate: 1.0 mL/min.

  • Calculation: Measure retention time (

    
    ) and dead time (
    
    
    
    using Citric Acid).
    • Calculate Capacity Factor:

      
      
      
    • Extrapolate to 100% aqueous buffer (

      
      ) using the linear relationship: 
      
      
      
      (where
      
      
      is % acetonitrile).
  • Validation:

    • Expectation: Batebulast should show a

      
       significantly higher (e.g., >3.0) than Tranilast due to ionic bonding with the IAM phosphate surface.
      
Protocol 2: Liposome Partitioning via Equilibrium Dialysis

Determines the molar partition coefficient (


).

Workflow:

  • Liposome Prep: Prepare Large Unilamellar Vesicles (LUVs) composed of POPC:POPS (80:20 molar ratio) to mimic the anionic inner leaflet. Extrude through 100 nm polycarbonate filters.

  • Setup: Use a Rapid Equilibrium Dialysis (RED) device.

    • Chamber A: Drug (5 µM) in PBS (pH 7.4).

    • Chamber B: Liposomes (1 mM lipid) in PBS.

  • Incubation: Incubate at 37°C for 4 hours (shaking).

  • Analysis: Quantify drug concentration in both chambers via LC-MS/MS.

  • Calculation:

    • Note: Correct for volume displacement of lipids.

References

  • Inxight Drugs. (n.d.). Batebulast (NCO-650) - Mechanism and Clinical Status. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (2025).[3] Tranilast - Compound Summary and Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

  • Akagi, M., Mio, M., & Tasaka, K. (1983).[4] Histamine release inhibition and prevention of the decrease in membrane fluidity induced by certain anti-allergic drugs: analysis of the inhibitory mechanism of NCO-650. Agents and Actions, 13(2-3), 149-156.[4][5] (Referenced via search snippet 1.2/1.5).

  • Huang, Y., et al. (2020). Novel Role for Tranilast in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis. Journal of the American Heart Association. Retrieved from [Link]

Sources

Validation

Efficacy of Batebulast (NCO-650) Versus Modern Mast Cell Stabilizers: A Technical Review

The following technical guide provides an in-depth, comparative analysis of Batebulast (NCO-650) versus modern mast cell stabilizers. It is designed for researchers and drug development professionals, focusing on mechani...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth, comparative analysis of Batebulast (NCO-650) versus modern mast cell stabilizers. It is designed for researchers and drug development professionals, focusing on mechanistic differentiation, efficacy data, and experimental validation.

Executive Summary

Batebulast (NCO-650) represents a distinct class of "pure" mast cell stabilizers developed to overcome the bioavailability limitations of disodium cromoglycate (DSCG). Structurally characterized as p-tert-butylphenyl trans-4-(guanidinomethyl)cyclohexanecarboxylate , Batebulast was designed to inhibit mediator release through the modulation of intracellular cAMP and phospholipid methylation.

While Batebulast demonstrated significant oral efficacy in preclinical models—a major advantage over the poorly absorbed DSCG—it has been largely superseded by "dual-action" modern stabilizers (e.g., Olopatadine, Ketotifen) that combine histamine H1-receptor antagonism with mast cell stabilization. This guide analyzes the pharmacological divergence between these generations, providing experimental protocols to validate their respective efficacies.

Mechanistic Architecture: Batebulast vs. Modern Agents

Batebulast (NCO-650): The cAMP/Phospholipid Axis

Batebulast functions primarily by decoupling the antigen-antibody signal from the secretory response. Its mechanism is distinct from simple channel blocking:

  • cAMP Elevation: Batebulast inhibits the degradation of cyclic AMP (cAMP), likely via phosphodiesterase (PDE) inhibition. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates proteins that sequester intracellular calcium, preventing degranulation.

  • Phospholipid Methylation Inhibition: It blocks the incorporation of methyl groups into membrane phospholipids, a critical early step in IgE-mediated signal transduction that increases membrane fluidity and facilitates calcium channel opening.

Modern Stabilizers (e.g., Olopatadine, Ketotifen)

Modern agents are defined by their pleiotropic effects. They do not rely solely on stabilization but actively block the downstream effects of released mediators.

  • Dual Action: They act as potent inverse agonists at the H1 receptor (blocking histamine effects) and stabilize the mast cell membrane.

  • Pathway: They inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6) and lipid mediators (leukotrienes) by modulating the Calmodulin/Calcineurin pathway and inhibiting PKC (Protein Kinase C) activation.

Signaling Pathway Visualization

The following diagram illustrates the divergent intervention points of Batebulast versus modern dual-action agents within the mast cell signaling cascade.

MastCellSignaling Antigen Antigen/IgE Complex FcERI FcεRI Receptor Antigen->FcERI PLMethyl Phospholipid Methylation FcERI->PLMethyl CaInflux Ca2+ Influx FcERI->CaInflux PLMethyl->CaInflux Membrane Fluidity AC Adenylyl Cyclase cAMP cAMP Levels AC->cAMP cAMP->CaInflux Inhibits Degranulation Degranulation (Histamine/Tryptase Release) CaInflux->Degranulation H1Receptor H1 Receptor (Endothelial/Nerve Cells) Degranulation->H1Receptor Histamine Binding Batebulast Batebulast (NCO-650) Batebulast->PLMethyl Blocks Batebulast->cAMP Stabilizes/Elevates Olopatadine Olopatadine (Modern Dual-Action) Olopatadine->CaInflux Stabilizes Membrane Olopatadine->H1Receptor Antagonizes

Caption: Comparative intervention points.[1][2][3][4] Batebulast targets upstream signaling (methylation/cAMP), while Olopatadine targets both membrane stability and downstream receptor binding.

Comparative Efficacy Data

The following data synthesizes preclinical potency metrics. While modern agents often show lower IC50 values (higher potency), Batebulast's profile highlights its specific utility in inhibiting the secondary phase of allergic response.

Table 1: Comparative Pharmacological Profile
FeatureBatebulast (NCO-650)Olopatadine (Modern)Cromolyn Sodium (Classic)
Primary Mechanism Phospholipid methylation inhibition; cAMP elevationH1 Antagonism + Mast Cell StabilizationChloride channel blockade (?)
Histamine Release IC50 ~1.0 - 5.0 µM (Rat Peritoneal MC)~5.0 - 10 µM (Human Conjunctival MC)~100 - 1000 µM (Weak/Variable)
Oral Bioavailability High (Systemic activity)High (Systemic & Topical)Very Low (<1%)
Onset of Action Slow (Requires pre-loading)Fast (<30 mins)Slow (Prophylactic only)
Cytokine Inhibition Inhibits TNF-α releasePotent inhibition of IL-6, TNF-αWeak/Inconsistent

Note: IC50 values are approximate ranges derived from heterogeneous preclinical assays (rat vs. human models).

Key Efficacy Insights:
  • Potency: Batebulast is significantly more potent than Cromolyn Sodium in inhibiting antigen-induced histamine release. In canine models, Batebulast (1-5 mg/kg IV) completely inhibited bronchoconstriction induced by Compound 48/80, whereas Cromolyn requires significantly higher localized concentrations.

  • Selectivity: Unlike modern antihistamines, Batebulast lacks anticholinergic effects. This was demonstrated in dog models where it inhibited allergic bronchoconstriction but had no effect on acetylcholine-induced constriction.

  • Limitations: The discontinuation of Batebulast was likely driven by the superior clinical utility of dual-action agents. Modern drugs like Olopatadine provide immediate symptom relief (via H1 blockade) while stabilizing mast cells, whereas Batebulast acts purely as a prophylactic stabilizer.

Experimental Protocols for Validation

To objectively compare Batebulast against modern alternatives, the following self-validating experimental workflow is recommended. This protocol measures both degranulation (β-hexosaminidase release) and membrane fluidity (a proxy for methylation inhibition).

Protocol A: β-Hexosaminidase Release Assay (RBL-2H3 Cells)

Objective: Quantify the potency (IC50) of stabilization.

  • Cell Preparation:

    • Culture RBL-2H3 cells in MEM + 10% FBS.

    • Sensitize cells with anti-DNP IgE (0.5 µg/mL) for 16 hours.

  • Drug Treatment:

    • Wash cells 3x with Tyrode’s buffer.

    • Incubate with Batebulast (0.1 – 100 µM) or Olopatadine (0.1 – 100 µM) for 15 minutes at 37°C.

    • Control: Vehicle (DMSO 0.1%) only.

  • Stimulation:

    • Challenge with DNP-BSA antigen (100 ng/mL) for 30 minutes.

  • Quantification:

    • Collect supernatant. Lyse remaining cells with Triton X-100.

    • Incubate supernatant and lysate with substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).

    • Stop reaction with glycine buffer (pH 10.7).

    • Read absorbance at 405 nm.

  • Calculation:

    • % Release = (Supernatant OD) / (Supernatant OD + Lysate OD) × 100.

    • Validation Check: Spontaneous release (no antigen) must be <5% for valid results.

Protocol B: cAMP Accumulation Assay

Objective: Confirm Batebulast’s specific mechanism of cAMP elevation.

  • Workflow:

    • Incubate mast cells with PDE inhibitor (IBMX) to prevent basal degradation (optional, but Batebulast may act as a PDE inhibitor itself).

    • Treat with Batebulast vs. Control for 10 mins.

    • Stimulate with Forskolin (activator of Adenylyl Cyclase) to raise baseline cAMP.

  • Detection:

    • Lyse cells and measure cAMP using a competitive ELISA or TR-FRET assay.

  • Expected Outcome:

    • Batebulast should show a dose-dependent increase in intracellular cAMP compared to control.

    • Modern H1-antagonists (Olopatadine) typically show minimal effect on cAMP levels, distinguishing the mechanism.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the validation experiments described above.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cells RBL-2H3 / Rat Peritoneal MCs Sensitization Sensitize with Anti-DNP IgE (16h) Cells->Sensitization Incubation Incubate Drug (Batebulast vs Olopatadine) 15 min @ 37°C Sensitization->Incubation Challenge Challenge with DNP-BSA Antigen Incubation->Challenge Supernatant Collect Supernatant (Released Mediators) Challenge->Supernatant Lysis Lyse Cells (Total Mediators) Challenge->Lysis Readout Measure OD 405nm (β-Hexosaminidase) Supernatant->Readout Lysis->Readout Result Result Readout->Result Calculate % Release & IC50

Caption: Step-by-step workflow for the β-Hexosaminidase release assay to determine IC50 values.

Conclusion

Batebulast (NCO-650) serves as a critical reference point in the evolution of anti-allergic pharmacotherapy. Its ability to inhibit phospholipid methylation and elevate cAMP demonstrated that oral mast cell stabilization was achievable, offering a significant upgrade over the poor bioavailability of Cromolyn Sodium.

However, in the modern drug development landscape, Batebulast is functionally obsolete for clinical use due to the advent of dual-action molecules like Olopatadine. These modern agents provide superior patient compliance by addressing both the cause (stabilization) and the symptom (receptor antagonism) simultaneously. For researchers, Batebulast remains a valuable tool compound for investigating the specific role of phospholipid methylation in mast cell exocytosis.

References

  • Inxight Drugs. (n.d.). Batebulast (NCO-650) Entry and Mechanism. National Center for Advancing Translational Sciences (NCATS). Retrieved from [Link]

  • Ohmori, K., et al. (1990). Pharmacological studies on NCO-650, a new antiallergic agent. PubMed.[1][5] Retrieved from [Link]

  • Finn, D. F., & Walsh, J. J. (2013).[5] Twenty-first century mast cell stabilizers. British Journal of Pharmacology.[5] Retrieved from [Link]

  • Zhang, T., et al. (2024). Mast cell stabilizers: from pathogenic roles to targeting therapies.[6] Frontiers in Immunology. Retrieved from [Link]

  • Cook, E. B., et al. (2000). The effect of olopatadine hydrochloride on human conjunctival mast cell mediator release. PubMed.[1][5] Retrieved from [Link]

Sources

Comparative

A Guide to Positive Controls in Mast Cell Degranulation Assays: A Comparative Analysis of Cromolyn Sodium and Ketotifen

A Note to Our Readers: The initial aim of this guide was to provide a comprehensive analysis of batebulast as a positive control in degranulation assays. However, a thorough review of the scientific literature and availa...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: The initial aim of this guide was to provide a comprehensive analysis of batebulast as a positive control in degranulation assays. However, a thorough review of the scientific literature and available research data has revealed no information on batebulast in the context of mast cell stabilization or its use in such assays. Therefore, we have pivoted this guide to focus on two well-established and widely used positive controls: Cromolyn Sodium and Ketotifen . This guide will provide researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by experimental data and protocols, to aid in the robust design and validation of mast cell degranulation assays.

The Critical Role of Positive Controls in Degranulation Assays

Mast cell degranulation is a fundamental process in allergic and inflammatory responses, characterized by the release of potent mediators such as histamine, proteases (e.g., tryptase and chymase), and newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins).[1][2] In vitro degranulation assays are indispensable tools for studying the mechanisms of mast cell activation and for screening novel therapeutic compounds that may modulate these pathways.

The inclusion of a reliable positive control is paramount to the scientific integrity of any degranulation assay. A positive control is a substance with a known and well-characterized inhibitory effect on mast cell degranulation. Its primary functions are to:

  • Validate the assay system: Confirm that the mast cells are viable, responsive to stimuli, and that the assay is capable of detecting an inhibitory effect.

  • Provide a benchmark for comparison: Allow for the relative potency and efficacy of test compounds to be evaluated against a standard.

  • Ensure assay consistency and reproducibility: Monitor the performance of the assay over time and across different experiments.

This guide provides an in-depth comparison of two widely accepted positive controls for mast cell degranulation assays: cromolyn sodium and ketotifen.

Mechanism of Action: A Tale of Two Stabilizers

While both cromolyn sodium and ketotifen are classified as mast cell stabilizers, their mechanisms of action, though not entirely elucidated, are thought to differ in some respects.[3][4][5] Understanding these differences is crucial for selecting the most appropriate control for a given experimental context.

Cromolyn Sodium: The Prototypical Mast Cell Stabilizer

Cromolyn sodium is a synthetic derivative of khellin, a natural compound extracted from the Ammi visnaga plant.[6] It is considered a classic mast cell stabilizer and functions primarily by inhibiting the release of inflammatory mediators from mast cells.[3][6][7] The precise molecular mechanism of cromolyn is still under investigation, but it is widely believed to involve the following:

  • Inhibition of Calcium Influx: Mast cell degranulation is a calcium-dependent process. Cromolyn is thought to stabilize the mast cell membrane, thereby preventing the influx of extracellular calcium that is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators.[5][7]

  • Modulation of Chloride Ion Conductance: Some studies suggest that cromolyn's effects may be mediated through the modulation of chloride ion channels, which in turn influences calcium signaling and cellular activation.

It is important to note that cromolyn is not an antihistamine; it does not block the action of histamine that has already been released.[3][6] Its efficacy lies in its prophylactic action, preventing degranulation from occurring in the first place.[7]

Ketotifen: A Dual-Action Compound

Ketotifen is another widely used compound in the management of allergic conditions and as a positive control in degranulation assays.[8] It possesses a dual mechanism of action that distinguishes it from cromolyn sodium:[4][9][10]

  • Mast Cell Stabilization: Similar to cromolyn, ketotifen stabilizes mast cells, preventing their degranulation and the release of histamine and other inflammatory mediators.[4][11] The exact mechanism of its stabilizing effect is also thought to involve the inhibition of calcium influx.[11]

  • H1-Histamine Receptor Antagonism: In addition to its stabilizing properties, ketotifen is a potent and selective H1-histamine receptor antagonist (an inverse agonist).[4][11] This means it not only prevents the release of histamine but also blocks the action of any histamine that may have been released, providing a more comprehensive anti-allergic effect.[4]

This dual action makes ketotifen a particularly robust positive control, as it targets two key stages of the allergic cascade.

Signaling Pathways in Mast Cell Degranulation

The following diagram illustrates the general signaling cascade leading to mast cell degranulation upon antigen-mediated cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), and the putative points of intervention for mast cell stabilizers.

MastCellDegranulation cluster_inhibitors Inhibitors Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates IP3 IP₃ PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Ca_channel Ca²⁺ Channel Ca_release Ca²⁺ Release Ca_channel->Ca_release Extracellular Ca²⁺ influx ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates ER->Ca_release Induces Granule_fusion Granule Fusion & Degranulation Ca_release->Granule_fusion PKC->Granule_fusion Mediators Histamine, Tryptase, Leukotrienes, etc. Granule_fusion->Mediators Release of Stabilizers Cromolyn Sodium Ketotifen Stabilizers->Ca_channel Inhibit

Caption: IgE-mediated mast cell degranulation pathway and points of inhibition.

Comparative Performance in Degranulation Assays

The choice between cromolyn sodium and ketotifen as a positive control may depend on the specific goals of the experiment and the model system being used. The following table summarizes key performance characteristics based on available literature.

FeatureCromolyn SodiumKetotifenReferences
Primary Mechanism Mast cell stabilization (inhibits mediator release)Mast cell stabilization and H1-histamine receptor antagonism[4][6][11]
Potency (IC50) Varies depending on cell type and stimulus. Generally in the micromolar (µM) range.Generally more potent than cromolyn, with IC50 values often in the sub-micromolar to low micromolar range.[4][12]
Spectrum of Activity Primarily effective against IgE-mediated degranulation.Broad activity against various stimuli, including IgE-dependent and some IgE-independent pathways.[12][13]
Cell Type Specificity Efficacy can vary significantly between different types of mast cells (e.g., connective tissue vs. mucosal mast cells).Generally shows broader efficacy across different mast cell populations.[6]
Clinical Relevance Used prophylactically for asthma and allergic rhinitis.Used for a wider range of allergic conditions, including allergic conjunctivitis and systemic mast cell disorders.[6][8][11]

Experimental Protocol: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol provides a general framework for a colorimetric degranulation assay using a mast cell line (e.g., RBL-2H3) and measuring the release of the granular enzyme β-hexosaminidase.

Materials
  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Complete cell culture medium (e.g., MEM with 20% FBS, L-glutamine, and antibiotics)

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • Tyrode's buffer (or similar physiological salt solution)

  • Positive Control Stock Solution: Cromolyn sodium or Ketotifen (e.g., 10 mM in DMSO or appropriate solvent)

  • Test compound stock solutions

  • Triton X-100 (for cell lysis and determination of total β-hexosaminidase release)

  • β-Hexosaminidase substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (405 nm)

Experimental Workflow

The following diagram outlines the key steps in the β-hexosaminidase release assay.

DegranulationWorkflow cluster_day1 Day 1: Sensitization cluster_day2 Day 2: Treatment and Stimulation cluster_day2_assay Day 2: Assay Seed 1. Seed RBL-2H3 cells in 96-well plate Sensitize 2. Sensitize cells with anti-DNP IgE overnight Seed->Sensitize Wash 3. Wash cells to remove unbound IgE Sensitize->Wash Pretreat 4. Pretreat with positive control (Cromolyn/Ketotifen) or test compounds Wash->Pretreat Stimulate 5. Stimulate with DNP-HSA antigen Pretreat->Stimulate Collect_sup 6. Collect supernatant Stimulate->Collect_sup Lyse 7. Lyse remaining cells with Triton X-100 Stimulate->Lyse Add_sub 8. Add β-hexosaminidase substrate to supernatant and lysate Collect_sup->Add_sub Lyse->Add_sub Incubate 9. Incubate at 37°C Add_sub->Incubate Stop 10. Add stop solution Incubate->Stop Read 11. Read absorbance at 405 nm Stop->Read

Caption: Workflow for a β-hexosaminidase mast cell degranulation assay.

Step-by-Step Methodology
  • Cell Seeding and Sensitization (Day 1):

    • Seed RBL-2H3 cells into a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well) in complete culture medium.

    • Add anti-DNP IgE to each well at a final concentration of 0.5-1.0 µg/mL.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Cell Washing and Pre-treatment (Day 2):

    • Gently wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.

    • Add Tyrode's buffer containing various concentrations of the positive control (e.g., cromolyn or ketotifen) or the test compounds to the appropriate wells. Include wells with buffer alone as the vehicle control.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Stimulation:

    • To induce degranulation, add DNP-HSA antigen to all wells (except for the unstimulated control wells) at a final concentration of 10-100 ng/mL.

    • For the determination of total β-hexosaminidase release, add 0.1-1% Triton X-100 to a set of wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • β-Hexosaminidase Assay:

    • After incubation, centrifuge the plate at a low speed (e.g., 400 x g) for 5 minutes at 4°C to pellet the cells.

    • Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • To the remaining cell pellets in the original plate, add Tyrode's buffer containing Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase.

    • Add the β-hexosaminidase substrate solution to each well of both the supernatant and lysate plates.

    • Incubate the plates at 37°C for 60-90 minutes, or until a yellow color develops.

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

    • Plot the percentage of degranulation against the concentration of the positive control or test compound to determine the IC50 value (the concentration that causes 50% inhibition of degranulation).

Conclusion and Recommendations

Both cromolyn sodium and ketotifen are excellent and well-validated positive controls for mast cell degranulation assays. The choice between them should be guided by the specific experimental objectives.

  • For a general-purpose, robust positive control, ketotifen is often preferred due to its dual mechanism of action and broader efficacy across different mast cell types and stimuli.

  • Cromolyn sodium is a suitable choice when a more classic, purely mast cell-stabilizing effect is desired, without the confounding factor of H1-receptor antagonism.

It is always recommended to perform a dose-response curve for the chosen positive control to ensure that it is functioning optimally within the specific assay conditions. By carefully selecting and implementing a positive control, researchers can ensure the validity, reliability, and reproducibility of their mast cell degranulation assay data, ultimately contributing to a better understanding of allergic and inflammatory diseases and the development of novel therapeutics.

References

  • Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024, October 28). National Center for Biotechnology Information. [Link]

  • What is Cromolyn Sodium used for? (2024, June 14). Patsnap Synapse. [Link]

  • Cromolyn Sodium | Mechanism of action, Uses & Side effects. (2022, September 21). Macsen Labs. [Link]

  • What is the mechanism of Ketotifen Fumarate? (2024, July 17). Patsnap Synapse. [Link]

  • Ketotifen - Wikipedia. Wikipedia. [Link]

  • Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic. (2024, October 15). The EDS Clinic. [Link]

  • An optimized method for IgE-mediated degranulation of human lung mast cells - PMC. (2024, May 31). National Center for Biotechnology Information. [Link]

  • All About Ketotifen - Oregon Association of Naturopathic Physicians. (2024, September 30). Oregon Association of Naturopathic Physicians. [Link]

  • Ketotifen: Unveiling Relief for the Hidden Battles of MCAS, Long COVID, ME/CFS, and Dysautonomia | RTHM. (2024, April 5). RTHM. [Link]

  • Topical Ketotifen Fumarate Inhibits Choroidal Mast Cell Degranulation and Loss of Retinal Pigment Epithelial Cells in Rat Model for Geographic Atrophy | TVST. (2021, December 15). Translational Vision Science & Technology. [Link]

  • Mast Cell Degranulation Assay Kit. MilliporeSigma. [Link]

  • A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC. National Center for Biotechnology Information. [Link]

  • De-granulation (β-hexosaminidase) Assay Protocol - Applied Biological Materials Inc. (2023, May 24). Applied Biological Materials Inc.[Link]

  • Mast Cell Degranulation Assessment From Microplate Assay - YouTube. (2022, February 19). YouTube. [Link]

  • Understanding the mechanisms of anaphylaxis - PMC. National Center for Biotechnology Information. [Link]

  • Twentyfirst century mast cell stabilizers - TARA. (2013, February 13). Trinity's Access to Research Archive. [Link]

  • Twenty-first century mast cell stabilizers - PMC. National Center for Biotechnology Information. [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies - Frontiers. Frontiers. [Link]

  • Mast cell stabilizer - Wikipedia. Wikipedia. [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC - NIH. (2024, August 1). National Center for Biotechnology Information. [Link]

  • Mast Cell Activation Syndrome and Histamine: When Your Immune System Runs Rampant. Dr. Bruce Hoffman. [Link]

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Validation

Comparative Guide: Batebulast vs. Ketotifen for Histamine Release Inhibition

This guide provides a technical comparison between Batebulast (NCO-650) and Ketotifen regarding their efficacy and mechanisms in inhibiting histamine release. Executive Summary Batebulast (NCO-650) and Ketotifen are both...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Batebulast (NCO-650) and Ketotifen regarding their efficacy and mechanisms in inhibiting histamine release.

Executive Summary

Batebulast (NCO-650) and Ketotifen are both dual-action anti-allergic agents that function as Histamine H1 receptor antagonists and mast cell stabilizers. While Ketotifen is a widely established clinical standard, Batebulast demonstrates significantly higher potency in in vitro mast cell stabilization assays.

Experimental data indicates that Batebulast inhibits histamine release from rat peritoneal mast cells (RPMC) with IC50 values in the low micromolar range (1.9–6.1 µM) , acting primarily by inhibiting phospholipid methylation —a critical early signal transduction step. In contrast, Ketotifen typically requires higher concentrations (>10–50 µM) to achieve comparable inhibition in similar in vitro models and acts primarily by blocking calcium influx.

Mechanistic Profile
Batebulast (NCO-650)
  • Primary Mechanism: Inhibition of phospholipid methylation .

    • Batebulast blocks the incorporation of methyl groups into phospholipids (e.g., conversion of phosphatidylethanolamine to phosphatidylcholine). This methylation is a prerequisite for the opening of Ca²⁺ channels during IgE-mediated activation.

  • Secondary Effects:

    • Ca²⁺ Stabilization: Prevents the release of Ca²⁺ from intracellular stores.

    • cAMP Modulation: Uniquely inhibits the transient increase in cAMP that accompanies the initial phase of antigen-induced activation, suggesting it blunts the early signaling spike.

  • Classification: H1 Antagonist + Potent Mast Cell Stabilizer.

Ketotifen [1][2][3][4][5][6][7][8]
  • Primary Mechanism: H1 Receptor Antagonism (Inverse Agonist).

  • Stabilization Mechanism: Inhibition of Store-Operated Calcium Entry (SOCE) .

    • Ketotifen prevents the influx of extracellular Ca²⁺ and stabilizes the mast cell membrane, preventing degranulation.

  • Limitations: Its in vitro capacity to inhibit histamine release is often less potent than its H1-blocking activity, requiring higher doses to prevent degranulation compared to Batebulast.

Visualization: Signaling Pathway Intervention

MastCellPathways Antigen Antigen/IgE Cross-linking Receptor FcεRI Aggregation Antigen->Receptor PL_Methyl Phospholipid Methylation Receptor->PL_Methyl cAMP cAMP Modulation Receptor->cAMP Ca_Influx Ca2+ Influx & Intracellular Release PL_Methyl->Ca_Influx Membrane Fluidity Degranulation Histamine Release Ca_Influx->Degranulation cAMP->Degranulation Batebulast BATEBULAST (Inhibits Methylation) Batebulast->PL_Methyl Batebulast->Ca_Influx Ketotifen KETOTIFEN (Blocks Ca2+ Channel) Ketotifen->Ca_Influx

Figure 1: Mechanistic intervention points.[1] Batebulast acts upstream at the phospholipid methylation step, while Ketotifen primarily targets Calcium gating.

Comparative Efficacy: Experimental Data

The following table summarizes IC50 values (concentration required to inhibit 50% of histamine release) in Rat Peritoneal Mast Cells (RPMC) . Lower IC50 indicates higher potency.

StimulusBatebulast (NCO-650) IC50 [1, 2]Ketotifen IC50 [3, 4]Comparative Insight
Antigen (IgE-mediated) 1.9 µM > 10 µM*Batebulast is significantly more potent in preventing IgE-mediated release.
Anti-IgE 3.6 µM ~10 - 50 µMBatebulast shows consistent inhibition of receptor cross-linking triggers.
A23187 (Ca²⁺ Ionophore) 2.9 µM Variable / WeakBatebulast effectively blocks release even when Ca²⁺ is directly introduced.
Compound 48/80 6.1 µM ~10 - 100 µMBatebulast is effective against non-immunological chemical triggers.
Concanavalin A 4.6 µM > 10 µMConsistent superiority across lectin-based triggers.

*Note: Ketotifen often shows partial inhibition (e.g., 30-50% max inhibition) or requires high concentrations in RPMC assays compared to its nanomolar affinity for H1 receptors.

Experimental Protocol: Histamine Release Assay

To replicate these findings, researchers should utilize a Fluorometric Histamine Assay using Rat Peritoneal Mast Cells. This protocol ensures high sensitivity and reproducibility.

Workflow Visualization

ProtocolWorkflow Step1 1. Isolation Harvest RPMC via peritoneal lavage (Tyrode's buffer) Step2 2. Purification Density gradient centrifugation (Percoll/Ficoll) to >95% purity Step1->Step2 Step3 3. Sensitization Incubate with anti-DNP IgE (if testing antigen response) Step2->Step3 Step4 4. Drug Incubation Pre-treat with Batebulast/Ketotifen (37°C, 10-15 mins) Step3->Step4 Step5 5. Challenge Add Antigen, A23187, or 48/80 (Incubate 10-20 mins) Step4->Step5 Step6 6. Separation Centrifuge (4°C) to separate Supernatant (Released) vs Pellet (Residual) Step5->Step6 Step7 7. Quantification OPT Fluorometric Assay (Ex 360nm / Em 450nm) Step6->Step7

Figure 2: Standardized workflow for assessing histamine release inhibition in RPMC.

Detailed Methodology
  • Cell Isolation: Exsanguinate male Wistar rats. Inject 10-15 mL of Tyrode’s buffer (containing 0.1% gelatin) into the peritoneal cavity. Massage gently for 90 seconds. Collect fluid and centrifuge (150 x g, 10 min, 4°C).

  • Purification: Resuspend pellet in buffer. Layer over a Percoll density gradient to isolate mast cells from macrophages/lymphocytes. Target purity: >95% (verify with Toluidine Blue staining).

  • Drug Treatment: Aliquot cells (1-2 x 10⁵ cells/tube). Add Batebulast or Ketotifen at graded concentrations (0.1 µM – 100 µM). Incubate at 37°C for 10 minutes.

  • Stimulation: Add challenge agent:

    • Immunological: DNP-BSA (Antigen) or Anti-IgE.

    • Non-Immunological: Compound 48/80 (0.5 µg/mL) or A23187 (1 µM).

  • Reaction Termination: After 10-20 minutes, place tubes on ice. Centrifuge immediately (400 x g, 5 min, 4°C).

  • Quantification (OPT Method):

    • Mix supernatant with 1N NaOH and OPT (o-phthalaldehyde).

    • Incubate 4 min. Stop with 3N HCl.

    • Measure fluorescence: Excitation 360 nm / Emission 450 nm .

    • Calculate % Release:

      
      .
      
Therapeutic Context & Safety
  • Batebulast: Although highly potent in in vitro and animal models (inhibiting bronchoconstriction in dogs), development was discontinued after Phase II trials for asthma. It remains a valuable pharmacological tool for studying phospholipid methylation in mast cell activation [5].

  • Ketotifen: Widely approved for asthma prophylaxis and allergic conjunctivitis. While less potent at inhibiting release directly in isolated cells, its dual mechanism and high H1-receptor affinity make it clinically effective for symptom management [3].

References
  • Takei M, et al. (1990). Inhibition of phospholipid methylation by an anti-allergic agent, NCO-650, during histamine release. Biochemical Pharmacology.[9]

  • Takei M, et al. (1989). Inhibition of cAMP Increase by an Anti-Allergic Agent, NCO-650, during Histamine Release. International Archives of Allergy and Immunology.

  • Grant SM, et al. (1990). Ketotifen: A Review of its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use. Drugs.[2][7][8][9][10][11]

  • Akagi M, et al. (1983). Histamine release inhibition and prevention of the decrease in membrane fluidity induced by certain anti-allergic drugs: Analysis of the inhibitory mechanisms of NCO-650. Agents Actions.[2][7][8][9][12][13]

  • NCATS Inxight Drugs. Batebulast (NCO-650) Entry.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Batebulast: Personal Protective Equipment and Disposal

This document provides essential, immediate safety and logistical information for handling Batebulast. It is designed to be a procedural, step-by-step guide that directly answers your operational questions, from initial...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for handling Batebulast. It is designed to be a procedural, step-by-step guide that directly answers your operational questions, from initial handling to final disposal.

The Imperative of a Proactive Safety Posture

When comprehensive toxicological data for a compound like Batebulast is unavailable, a conservative approach to safety is paramount. The absence of evidence of harm is not evidence of its absence. Therefore, we must treat Batebulast as a potentially hazardous substance. This principle of precaution will guide our recommendations for personal protective equipment (PPE), handling procedures, and disposal methods.

Core Principles of Chemical Handling Safety:
  • Engineering Controls as the First Line of Defense: Always handle Batebulast in a well-ventilated area. A certified chemical fume hood is the preferred primary engineering control to minimize inhalation exposure.

  • Personal Protective Equipment as the Essential Barrier: PPE is your last line of defense. It is crucial that it is selected correctly, worn consistently, and maintained properly.

  • Hygiene and Decontamination: Rigorous personal hygiene practices and clearly defined decontamination procedures are non-negotiable components of a safe laboratory environment.

Personal Protective Equipment (PPE) for Batebulast: A Multi-Layered Approach

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed. The following table outlines recommended PPE levels for various laboratory activities involving Batebulast.

Activity Recommended PPE Level Rationale
Low-Risk Activities (e.g., handling sealed containers, weighing small quantities in a balance enclosure)Level D Protection To protect against incidental contact with small amounts of the compound.
Moderate-Risk Activities (e.g., preparing solutions, performing in-vitro experiments on the benchtop)Level C Protection To provide a higher level of respiratory and skin protection when there is a greater potential for aerosol generation or splashes.
High-Risk Activities (e.g., handling large quantities, procedures with a high potential for aerosolization outside of a fume hood)Level B Protection To offer the highest level of respiratory protection when the potential for inhalation of significant quantities of the compound exists.
Detailed PPE Specifications:
  • Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[2] For procedures with a splash hazard, a full-face shield should be worn in addition to safety glasses.[2][3]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for many laboratory chemicals.[3] It is crucial to double-glove when handling concentrated solutions or performing procedures with a high risk of contamination. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat is essential to protect against splashes and spills.[3] For larger-scale operations, a disposable chemical-resistant suit or apron should be considered.[4]

  • Respiratory Protection: The type of respiratory protection required will depend on the risk of aerosol generation.

    • For low to moderate aerosol risk within a fume hood: A standard N95 respirator may be sufficient.

    • For moderate to high aerosol risk or work outside a fume hood: A full-face air-purifying respirator with appropriate cartridges should be used.[5]

    • For high-risk scenarios: A powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be necessary.[5]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow for Batebulast

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage:
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name (Batebulast), any known hazard information, and the date of receipt.

  • Segregated Storage: Store Batebulast in a designated, well-ventilated, and secure area away from incompatible materials. While specific incompatibility data for Batebulast is not available, it is prudent to store it separately from strong oxidizing agents, acids, and bases.

Handling and Experimental Procedures:

The following workflow outlines the key steps for safely handling Batebulast during experimental procedures.

Handling_Protocol Start Preparation Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Batebulast in an Enclosure Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Surfaces & Equipment Conduct_Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste End Procedure Complete Dispose_Waste->End

Caption: Step-by-step experimental workflow.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste generated from handling Batebulast, including contaminated PPE, must be considered hazardous waste.[6]

Waste Segregation and Collection:
  • Designated Waste Containers: Use clearly labeled, leak-proof containers for all Batebulast waste.

  • Solid Waste: Collect contaminated solid waste, such as gloves, bench paper, and disposable labware, in a designated, lined container.

  • Liquid Waste: Collect all liquid waste containing Batebulast in a compatible, sealed container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedures:
  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EH&S) department for specific guidance.

  • Labeling: All waste containers must be accurately labeled with the contents, including "Batebulast" and any other components, and the date.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management team.[7]

In Case of Emergency: Be Prepared

Spills:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's emergency response team.

  • Secure: If it is safe to do so, restrict access to the spill area.

  • Do Not Clean Up Alone: Only trained personnel with the appropriate PPE and spill-cleanup materials should handle the cleanup.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research with Batebulast while prioritizing the health and safety of yourself and your colleagues.

References

  • BATEBULAST - Inxight Drugs. (n.d.). Retrieved February 22, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved February 22, 2026, from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). Respirator Trusted-Source Information. Retrieved February 22, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • University of Illinois. (2018, January 26). Guidelines for the Removal of Light Ballasts. Retrieved February 22, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved February 22, 2026, from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved February 22, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved February 22, 2026, from [Link]

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